molecular formula C6H11FO2S B1346147 Cyclohexanesulfonyl fluoride CAS No. 368-42-3

Cyclohexanesulfonyl fluoride

Cat. No.: B1346147
CAS No.: 368-42-3
M. Wt: 166.22 g/mol
InChI Key: AZEGOLOUIMTJRU-UHFFFAOYSA-N
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Description

Cyclohexanesulfonyl fluoride (CAS 368-42-3) is an organosulfur compound of significant interest in modern organic and chemical biology research. It serves as a versatile synthetic intermediate, with its sulfonyl fluoride group (-SO2F) enabling efficient nucleophilic substitution reactions to form sulfonamides and sulfonate esters . This reactivity is fundamental to its role in Sulfur(VI) Fluoride Exchange (SuFEx) , a class of click chemistry that allows for the reliable and modular construction of complex molecules . In chemical biology, this compound acts as a covalent inhibitor, particularly targeting the active site serine residue of enzymes such as serine proteases, which facilitates the development of specific chemical probes and enzyme inhibitors . The compound is characterized by a superior balance of stability and reactivity compared to sulfonyl chlorides . It is typically synthesized via halogen exchange from sulfonyl chlorides using fluorinating agents like potassium fluoride . Handling and Safety: This product is strictly For Research Use Only and is not intended for human or veterinary use. It requires careful handling in a controlled laboratory setting. According to safety data, it carries the GHS hazard statements H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation) . Researchers must use appropriate personal protective equipment and handle the material under an inert atmosphere, with recommended storage at 2-8°C . The associated UN number is 3265 (Corrosive solid, acidic, organic, n.o.s.), and it is assigned to Packing Group III .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11FO2S/c7-10(8,9)6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEGOLOUIMTJRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60958013
Record name Cyclohexanesulfonyl fluoride
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

368-42-3
Record name Cyclohexanesulfonyl fluoride
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Record name Cyclohexanesulfonyl fluoride
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Record name 368-42-3
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Foundational & Exploratory

introduction to aliphatic sulfonyl fluoride chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Aliphatic Sulfonyl Fluoride Chemistry for Drug Discovery and Chemical Biology

Abstract

Aliphatic sulfonyl fluorides have emerged from relative obscurity to become a privileged functional group in modern drug discovery and chemical biology. Characterized by a unique balance of stability and context-dependent reactivity, these compounds are central to the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm and serve as highly effective covalent probes for interrogating biological systems. Unlike more promiscuous electrophiles, aliphatic sulfonyl fluorides are remarkably stable in aqueous environments yet can be triggered to react with a variety of nucleophilic amino acid residues within the specific microenvironment of a protein binding pocket.[1][2][3] This guide provides a comprehensive overview of the core principles of aliphatic sulfonyl fluoride chemistry, including robust synthetic methodologies, fundamental reactivity patterns, and cutting-edge applications in the development of covalent inhibitors and chemical probes.

Introduction: The Rise of a Privileged Functional Group

The sulfonyl fluoride moiety (—SO₂F) is not a new discovery, but its potential was fully unlocked with the advent of SuFEx click chemistry, a concept introduced by K. Barry Sharpless.[4] This reaction class has established the S-F bond as a powerful connective tool in chemistry. Aliphatic sulfonyl fluorides (R-SO₂F, where R is a saturated carbon group) are particularly noteworthy. They possess a desirable combination of features that makes them superior to many other electrophilic warheads for biological applications.

Compared to their sulfonyl chloride (—SO₂Cl) counterparts, sulfonyl fluorides exhibit significantly greater thermodynamic stability and are resistant to hydrolysis and reduction.[5][6] This stability ensures that they can traverse complex biological media without premature degradation, only unleashing their electrophilicity when productively engaged with a biological target.[3] This "privileged" reactivity allows them to covalently modify not only the highly nucleophilic cysteine but also a broader range of less common targets, including serine, threonine, lysine, and tyrosine residues, thereby expanding the druggable proteome.[2][5][7][8][9][10]

Synthesis of Aliphatic Sulfonyl Fluorides

The growing utility of aliphatic sulfonyl fluorides has spurred the development of diverse and efficient synthetic methods. The choice of method often depends on the availability of starting materials and the desired molecular complexity.

From Sulfonic Acids and Their Salts

The conversion of readily available sulfonic acids and their salts is one of the most direct and practical routes to sulfonyl fluorides.[11] Modern methods have overcome the limitations of older, harsher protocols. Two complementary strategies have proven highly effective:

  • Using Thionyl Fluoride (SOF₂): This reagent can convert sulfonic acid sodium salts to the corresponding sulfonyl fluorides in high yields (90–99%) within an hour.[11][12][13] The reaction mechanism involves activation of the sulfonic acid, making this a robust choice for many substrates.

  • Using Deoxyfluorinating Agents: Bench-stable solids like Xtalfluor-E® provide a milder alternative for the deoxyfluorination of both sulfonic acids and their salts, affording sulfonyl fluorides in good to excellent yields (41–94%).[12][13] This approach avoids the need for gaseous reagents and is suitable for more sensitive substrates.

From Sulfonyl Chlorides via Halide Exchange

The classic method of converting sulfonyl chlorides to sulfonyl fluorides remains a cornerstone of synthetic strategy, particularly when the corresponding sulfonyl chloride is commercially available or easily prepared. The reaction is a simple nucleophilic substitution (halogen exchange, or HALEX). Aqueous potassium bifluoride (KHF₂) has been shown to be a remarkably effective and practical reagent for this transformation, often proceeding cleanly in an "on-water" protocol that minimizes organic solvent waste.[14]

Radical Approaches and Michael Additions

Modern radical chemistry has opened new avenues for synthesizing complex aliphatic sulfonyl fluorides.[15] A key building block for these strategies is Ethenesulfonyl Fluoride (ESF, CH₂=CHSO₂F) , a highly reactive and versatile Michael acceptor.[16]

  • Radical Addition: Nucleophilic radicals, generated photochemically or through other initiation methods, can add across the double bond of ESF to form a wide array of functionalized aliphatic sulfonyl fluorides.[17][18]

  • Michael Addition: A broad range of N, O, S, and C nucleophiles can be added to ESF, making it a powerful tool for readily installing the sulfonyl fluoride moiety onto existing molecular scaffolds.[17][19]

Decarboxylative Fluorosulfonylethylation

A significant recent advancement is the visible-light-mediated reaction that couples abundant carboxylic acids with a fluorosulfonylethylating agent.[4][20] This metal-free method transforms primary, secondary, and tertiary alkyl carboxylic acids into the corresponding β-substituted ethylsulfonyl fluorides. The causality behind this powerful transformation lies in the generation of an alkyl radical from the carboxylic acid via photoredox catalysis, which then engages with the fluorosulfonyl-containing partner. This strategy is particularly valuable for modifying complex molecules like amino acids, peptides, and drugs.[20]

Data Summary: Comparison of Synthetic Routes
Starting MaterialKey ReagentsTypical YieldKey Advantages
Sulfonic Acids / SaltsSOF₂ or Xtalfluor-E®41-99%[12][13]Direct, uses stable starting materials, avoids redox steps.
Sulfonyl ChloridesKHF₂>95%[14][21]Simple, high-yielding, often uses "on-water" conditions.
Alkenes / C-H SubstratesESF, Radical Initiator42-80%[17]Access to complex structures, good functional group tolerance.
Carboxylic AcidsPhotoredox CatalystHighUses abundant starting materials, broad scope, metal-free.[4][20]
Experimental Protocol: Kilogram-Scale Preparation of Ethenesulfonyl Fluoride (ESF)

This two-step, "on-water" procedure is a prime example of a robust and scalable synthesis.[14][21] The causality for its success lies in the high efficiency of the aqueous KHF₂ for the halide exchange and the clean elimination using a solid base, minimizing side reactions and simplifying purification.

Step 1: Synthesis of 2-Chloroethanesulfonyl Fluoride

  • Reagents: 2-Chloroethanesulfonyl chloride, Potassium bifluoride (KHF₂), Water.

  • Procedure: A nearly saturated aqueous solution of KHF₂ is prepared. 2-Chloroethanesulfonyl chloride is added directly to this solution.

  • Reaction: The biphasic mixture is stirred vigorously at room temperature. The reaction is an interfacial halide exchange, where the bifluoride anion replaces the chloride on the sulfonyl group.

  • Workup: The organic layer (the product) is separated. No further purification is typically needed.

Step 2: Dehydrochlorination to Ethenesulfonyl Fluoride (ESF)

  • Reagents: 2-Chloroethanesulfonyl fluoride (from Step 1), Magnesium oxide (MgO), Water.

  • Procedure: The crude 2-chloroethanesulfonyl fluoride is suspended in an aqueous slurry of magnesium oxide.

  • Reaction: The mixture is stirred. MgO acts as a mild, insoluble base that facilitates the E2 elimination of HCl to form the vinyl group. The use of a solid base prevents hydrolysis of the sulfonyl fluoride.

  • Purification: The product, ESF, is isolated by distillation directly from the reaction mixture. This process has been demonstrated to provide ESF in 98% overall yield on a kilogram scale.[14]

G cluster_step1 Step 1: Halide Exchange cluster_step2 Step 2: Elimination A 2-Chloroethanesulfonyl Chloride C 2-Chloroethanesulfonyl Fluoride A->C Stirring, RT (Interfacial Rxn) B Aqueous KHF₂ D Aqueous MgO (Base) E Ethenesulfonyl Fluoride (ESF) C->E Stirring (Dehydrochlorination)

The Unique Reactivity of Aliphatic Sulfonyl Fluorides

The utility of sulfonyl fluorides stems from their unique reactivity profile, which is dominated by two key modes: Sulfur(VI) Fluoride Exchange and covalent modification of biological nucleophiles.

The Sulfur(VI) Fluoride Exchange (SuFEx) Reaction

SuFEx is a powerful click reaction that involves the exchange of the fluoride on a sulfur(VI) center with a nucleophile.[1] The S-F bond is kinetically inert but can be catalytically activated.

  • Mechanism: The reaction is typically facilitated by a base (e.g., an organic superbase or bifluoride salt) that activates a nucleophile (often a phenol or alcohol, protected as a silyl ether).[3][22] This activated nucleophile then attacks the electrophilic sulfur center, displacing the fluoride anion to form a highly stable sulfonate or sulfonamide linkage. The fluoride leaving group is an excellent thermodynamic sink, especially in aqueous or protic environments, which drives the reaction to completion.

G RSO2F R-SO₂F Product R-SO₂-Nu RSO2F->Product Nucleophilic Attack NuH Nu-H ActivatedNu [Base---H---Nu]⁻ NuH->ActivatedNu Activation Base Base Byproducts Base-H⁺ + F⁻

Reactivity as Covalent Probes: The "Privileged Warhead"

In the context of chemical biology, the sulfonyl fluoride group is considered a "privileged warhead".[2][5][7] This term reflects its ideal balance of stability and reactivity. While stable enough to circulate in biological systems without off-target reactions, it becomes a potent electrophile when a protein's binding pocket positions a nucleophilic amino acid residue for attack. This "proximity-enabled" reactivity leads to the formation of a stable, covalent bond.[1][3]

  • Targeting Amino Acid Residues: Unlike many covalent warheads that are limited to targeting cysteine, sulfonyl fluorides can react with a variety of residues.[8][23]

    • Serine (Ser) & Threonine (Thr): The hydroxyl groups of these residues, particularly when activated within an enzyme's catalytic site (e.g., in serine proteases), readily attack the sulfonyl fluoride to form a stable sulfonate ester.[5][10]

    • Lysine (Lys): The primary amine of a lysine side chain can attack to form a robust sulfonamide linkage.[24][25]

    • Tyrosine (Tyr): The phenolic hydroxyl of tyrosine is another common target, forming a stable aryl sulfonate ester.[10][24][25]

    • Cysteine (Cys) & Histidine (His): While reaction with cysteine can occur, the resulting thiosulfonate adduct is often unstable and can be reversible, making sulfonyl fluorides less suitable for durable cysteine inhibition.[24][25] Context-specific histidines can also be targeted.[2][26]

G SF Aliphatic Sulfonyl Fluoride (R-SO₂F) Ser Ser SF->Ser Covalent Modification Lys Lys SF->Lys Covalent Modification Tyr Tyr SF->Tyr Covalent Modification Sulfonate Sulfonate Ester (R-SO₂-O-Protein) Sulfonamide Sulfonamide (R-SO₂-NH-Protein) Ser->Sulfonate Lys->Sulfonamide Tyr->Sulfonate

Applications in Drug Discovery and Chemical Biology

The unique properties of aliphatic sulfonyl fluorides make them powerful tools for developing next-generation therapeutics and biological probes.

Targeted Covalent Inhibitors

Targeted covalent inhibitors offer significant advantages over traditional reversible inhibitors, including enhanced potency, prolonged duration of action, and improved selectivity.[8][10] Aliphatic sulfonyl fluorides are ideal warheads for this purpose.

  • Case Study - Serine Protease Inhibition: Aliphatic sulfonyl fluorides have a long history as inhibitors of serine proteases.[27] For example, Hexadecanesulfonyl fluoride has been shown to bind to the hydrophobic groove of outer membrane phospholipase A. This binding event positions the sulfonyl fluoride warhead perfectly for attack by the catalytic Serine-144 residue, leading to the formation of an irreversible sulfonic ester and complete inhibition of the enzyme.[1][28] This exemplifies the principle of proximity-enabled reactivity, where the initial non-covalent binding event is the critical determinant of covalent modification.

Activity-Based Protein Profiling (ABPP)

ABPP utilizes reactive chemical probes to map and quantify the functional state of entire enzyme families directly in native biological systems. Sulfonyl fluoride probes are well-suited for ABPP because their stability allows them to navigate the cellular milieu, while their context-specific reactivity enables them to selectively label active enzymes. This approach is invaluable for target identification and validation, allowing researchers to discover new druggable nodes in disease pathways.[2][7]

G A Design & Synthesis of Aliphatic SO₂F Library B Screening vs. Target (e.g., Proteome, Cell Lysate) A->B C Covalent Hit Identification (Mass Spectrometry) B->C D Structure-Activity Relationship (SAR) Optimization C->D D->A Iterative Design E Lead Candidate D->E

Conclusion and Future Outlook

Aliphatic sulfonyl fluoride chemistry has matured into an indispensable discipline at the interface of synthesis, pharmacology, and chemical biology. Their defining features—a robust S-F bond that confers stability and a latent electrophilicity that can be unmasked in a targeted fashion—provide a powerful platform for innovation. The synthetic toolkit for accessing these compounds is expanding rapidly, with modern methods like photoredox catalysis enabling the construction of previously inaccessible molecular architectures.[4][15][20]

Looking ahead, the field is poised for further expansion. Key areas of opportunity include:

  • Expanding the Target Space: Rational design will enable the targeting of an even wider array of amino acid residues with high selectivity.

  • New Modalities: The application of SuFEx chemistry is expanding beyond proteins to the labeling and modification of other key biomolecules, such as RNA and carbohydrates.[8][10]

  • Enhanced Selectivity: Fine-tuning the electronic and steric properties of the aliphatic scaffold will lead to covalent inhibitors with unprecedented selectivity and reduced off-target effects.[23][25]

The continued integration of innovative synthesis and a deep understanding of biological reactivity ensures that aliphatic sulfonyl fluorides will remain at the forefront of efforts to develop more effective medicines and to unravel the complexities of biological systems.

References

  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry - Enamine. (n.d.). Enamine.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630–2639.
  • Ball, N. D. (2023). Facile synthesis of sulfonyl fluorides from sulfonic acids.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chem Sci, 6(5), 2630-2639.
  • Ball, N. D. (2023).
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). RSC Advances.
  • Ciardi, M., et al. (2018). Synthesis, bioconjugation and stability studies of [18 F]ethenesulfonyl fluoride. PubMed.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). PMC - NIH.
  • Facile synthesis of sulfonyl fluorides
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Royal Society of Chemistry.
  • Jones, L. H. (n.d.). Sulfonyl Fluorides in Chemical Biology and Drug Discovery. The Pharmaceutical Report.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024).
  • Qin, H., et al. (2016). Ethenesulfonyl Fluoride (ESF)
  • Qin, H., et al. (2016). Ethenesulfonyl Fluoride (ESF)
  • Recent Advances in Developing Radical Methods for the Synthesis of Aliphatic Sulfonyl Fluorides. (2024).
  • Ethenesulfonyl fluoride 95 677-25-8. (n.d.). Sigma-Aldrich.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
  • Mykhailiuk, P. K., et al. (2025). An Approach to Aliphatic Sulfonyl Fluorides. Organic Letters.
  • am Ende, C. W., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry.
  • Liao, S., et al. (2019). A rapid access to aliphatic sulfonyl fluorides.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. (n.d.). PMC - NIH.
  • General synthesis of aliphatic sulfonyl fluorides. (a) Ethenesulfonyl... (2025).
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC - NIH.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.
  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. (2019). NIH.
  • Grimster, N. P., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry.
  • An Approach to Aliphatic Sulfonyl Fluorides. (n.d.). Enamine.
  • Aliphatic Sulfonyl Fluorides for SuFEx Click Chemistry. (n.d.). Enamine.
  • Synthetic Routes to Arylsulfonyl Fluorides. (n.d.). MDPI.
  • (PDF) A rapid access to aliphatic sulfonyl fluorides. (2019).
  • Sulfur fluoride exchange. (2023). PMC - NIH.
  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science.
  • Sulfonyl Fluorides. (n.d.). Enamine.
  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI)

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The Reactivity Profile of Cyclohexanesulfonyl Fluoride with Nucleophiles: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Position of Cyclohexanesulfonyl Fluoride in Modern Chemistry

Cyclohexanesulfonyl fluoride is an organosulfur compound that has emerged as a versatile and valuable reagent in contemporary organic synthesis, particularly in the fields of drug discovery and chemical biology. Its growing importance stems from the distinctive combination of stability and latent reactivity inherent in the sulfonyl fluoride moiety, a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and thermolysis, rendering them robust and reliable building blocks. However, under specific conditions, the electrophilicity of the sulfur atom can be harnessed for efficient reactions with a wide array of nucleophiles.

This guide provides a comprehensive technical overview of the reactivity profile of cyclohexanesulfonyl fluoride with various classes of nucleophiles. It is designed for researchers, scientists, and drug development professionals, offering not just procedural details but also insights into the underlying principles that govern these transformations. We will delve into the synthesis of cyclohexanesulfonyl fluoride, its reactions with N-, O-, S-, and C-nucleophiles, and the burgeoning applications of its derivatives in medicinal chemistry.

Synthesis of Cyclohexanesulfonyl Fluoride

The most common and practical laboratory-scale synthesis of cyclohexanesulfonyl fluoride involves a halogen exchange reaction from the readily available cyclohexanesulfonyl chloride. This method is favored for its operational simplicity and high efficiency.

Experimental Protocol: Synthesis of Cyclohexanesulfonyl Fluoride

Materials:

  • Cyclohexanesulfonyl chloride

  • Potassium fluoride (KF) or Potassium bifluoride (KHF₂)

  • Aprotic polar solvent (e.g., acetonitrile, sulfolane)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation apparatus)

Procedure:

  • To a solution of cyclohexanesulfonyl chloride (1.0 eq) in a suitable aprotic polar solvent, add potassium fluoride (2.0-3.0 eq). The use of an excess of the fluoride source drives the equilibrium towards the product.

  • The reaction mixture is heated to a temperature ranging from 100°C to 240°C, depending on the solvent used. The progress of the reaction can be monitored by GC-MS or TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the inorganic salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure to remove the solvent.

  • The crude cyclohexanesulfonyl fluoride is then purified by vacuum distillation to yield the final product as a colorless to pale yellow liquid.

Causality Behind Experimental Choices:

  • Aprotic Polar Solvent: Solvents like acetonitrile or sulfolane are chosen for their ability to dissolve the reactants and facilitate the nucleophilic substitution by solvating the potassium cation, thereby increasing the effective nucleophilicity of the fluoride anion.

  • Excess Fluoride Source: The law of mass action dictates that an excess of potassium fluoride will push the halogen exchange reaction to completion.

  • Elevated Temperature: The S-Cl bond in the starting material is relatively strong, and thermal energy is required to overcome the activation energy for the nucleophilic attack by the fluoride ion.

Reactivity with N-Nucleophiles: The Gateway to Sulfonamides

The reaction of cyclohexanesulfonyl fluoride with primary and secondary amines is a cornerstone of its synthetic utility, providing a direct route to a diverse range of cyclohexanesulfonamides. These compounds are of significant interest in medicinal chemistry due to their prevalence in a variety of biologically active molecules.

General Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl fluoride. This is followed by the elimination of a fluoride ion, typically facilitated by a base to neutralize the generated hydrofluoric acid.

Caption: General mechanism for the reaction of cyclohexanesulfonyl fluoride with amines.

Reactivity with Primary and Secondary Amines

Generally, the reaction requires the presence of a base to act as a scavenger for the HF produced. Common bases include triethylamine (Et₃N), diisopropylethylamine (DIPEA), or an excess of the reacting amine itself.

Table 1: Representative Conditions for the Synthesis of Cyclohexanesulfonamides

NucleophileBaseSolventTemperatureTypical YieldReference (Analogous Reactions)
AnilinePyridineDCMRoom Temp.Good to Excellent
PiperidineEt₃NAcetonitrileRoom Temp.High
BenzylamineExcess AmineNeat50 °CGood
Experimental Protocol: Synthesis of N-Phenylcyclohexanesulfonamide

Materials:

  • Cyclohexanesulfonyl fluoride

  • Aniline

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaCl solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve cyclohexanesulfonyl fluoride (1.0 eq) in DCM.

  • Add aniline (1.1 eq) followed by pyridine (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford the pure N-phenylcyclohexanesulfonamide.

Catalytic Activation for Less Reactive Amines:

For less nucleophilic amines or sterically hindered substrates, catalytic activation of the sulfonyl fluoride may be necessary. Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], have been shown to facilitate the sulfonylation of anilines with sulfonyl fluorides.

Reactivity with O-Nucleophiles: Formation of Sulfonate Esters

Cyclohexanesulfonyl fluoride reacts with alcohols and phenols to form the corresponding sulfonate esters. These derivatives have applications as intermediates in organic synthesis and as potential prodrugs.

General Reaction Mechanism

Similar to the reaction with amines, the reaction with alcohols or phenols proceeds via nucleophilic attack of the oxygen atom on the sulfur center, followed by elimination of fluoride. A base is required to deprotonate the alcohol or phenol, increasing its nucleophilicity.

Caption: Base-mediated reaction of cyclohexanesulfonyl fluoride with alcohols/phenols.

Experimental Protocol: Synthesis of Phenyl Cyclohexanesulfonate

Materials:

  • Cyclohexanesulfonyl fluoride

  • Phenol

  • Triethylamine (Et₃N) or a stronger base like DBU for less reactive phenols

  • Acetonitrile or Dichloromethane (DCM)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • To a solution of phenol (1.0 eq) in acetonitrile, add triethylamine (1.5 eq) at room temperature.

  • To this mixture, add a solution of cyclohexanesulfonyl fluoride (1.2 eq) in acetonitrile dropwise.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent like ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the pure phenyl cyclohexanesulfonate.

Reactivity with S-Nucleophiles: Synthesis of Thiosulfonates

Thiols react with cyclohexanesulfonyl fluoride in the presence of a base to form thiosulfonates. These compounds are valuable intermediates in organic synthesis.

Experimental Protocol: Synthesis of S-Phenyl Cyclohexanethiosulfonate

Materials:

  • Cyclohexanesulfonyl fluoride

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Dissolve thiophenol (1.0 eq) in DCM and cool the solution to 0 °C.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add a solution of cyclohexanesulfonyl fluoride (1.1 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reactivity with C-Nucleophiles and Organometallic Reagents

The reaction of sulfonyl fluorides with carbon-based nucleophiles, such as organometallic reagents, is less straightforward than with heteroatom nucleophiles. Side reactions, including reduction of the sulfur(VI) center, can occur. However, under carefully controlled conditions, C-S bond formation is possible.

Reaction with Grignard and Organolithium Reagents

Organolithium reagents are generally more reactive than Grignard reagents and may lead to a higher incidence of side reactions. Low temperatures are often crucial to control the reactivity and favor the desired nucleophilic substitution.

Conceptual Protocol for Reaction with an Organolithium Reagent:

  • A solution of cyclohexanesulfonyl fluoride in a dry, aprotic solvent like THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • The organolithium reagent (e.g., n-butyllithium) is added dropwise to the cooled solution.

  • The reaction is stirred at low temperature for a specific period before being quenched with a suitable reagent, such as a saturated aqueous solution of ammonium chloride.

  • The product, a cyclohexyl alkyl sulfone, is then isolated and purified using standard techniques.

Applications in Drug Development and Chemical Biology

The cyclohexanesulfonyl moiety and its derivatives are of considerable interest in the pharmaceutical and agrochemical industries.

  • Cyclohexanesulfonamides as Bioactive Scaffolds: The sulfonamide group is a well-established pharmacophore found in a wide range of drugs. Cyclohexanesulfonamides have been investigated for various biological activities, including as enzyme inhibitors. For example, certain sulfonamide derivatives are known to inhibit carbonic anhydrases. The lipophilic cyclohexyl group can be crucial for binding to hydrophobic pockets in target proteins.

  • Cyclohexyl Sulfonate Esters as Prodrugs: The sulfonate ester linkage can be designed to be cleavable under physiological conditions, making it a useful promoiety for prodrug design. This strategy can be employed to improve the pharmacokinetic properties, such as solubility or membrane permeability, of a parent drug.

Safety and Handling

Cyclohexanesulfonyl fluoride is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is classified as a corrosive solid, acidic, organic, n.o.s., with UN number 3265 and belongs to Packing Group III.

Conclusion

Cyclohexanesulfonyl fluoride is a reagent with a well-balanced reactivity profile that makes it a valuable tool for organic synthesis. Its stability allows for easy handling and storage, while its reactivity can be effectively controlled to engage with a wide range of nucleophiles. The ability to readily form sulfonamides and sulfonate esters, coupled with the biological relevance of these functional groups, ensures that cyclohexanesulfonyl fluoride will continue to be a significant building block in the development of new pharmaceuticals and functional molecules. This guide has provided an in-depth overview of its reactivity, offering both foundational knowledge and practical protocols to aid researchers in harnessing the full potential of this versatile compound.

References

  • The most conventional approach for the synthesis of arenesulfonyl fluorides involves the nucleophilic fluorination of the corresponding sulfonyl chlorides in the presence of a suitable fluoride source, and the pioneering work was reported in 1931 by Davies and Dick. By boiling the mixture of aromatic or aliphatic sulfonyl chlorides with aqueous potassium fluoride solution, the corresponding sulfonyl fluorides were readily prepared. (Source: Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry, [Link])

  • The reaction of 3-(4-(chlorosulfonyl)phenyl)propanoic acid with anilines provides a straightforward and efficient method for the synthesis of a diverse library of N-aryl-4-(2-carboxyethyl)benzenesulfonamides. This class of compounds holds significant interest in medicinal chemistry and drug development due to the prevalence of the sulfonamide moiety in a wide range of therapeutic agents. The benzenesulfonamide scaffold is a key pharmacophore known to interact with various

Cycloalkyl Sulfonyl Fluorides: Historical Synthesis & Physicochemical Foundations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Early Research on Cycloalkyl Sulfonyl Fluorides Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

While the "SuFEx" (Sulfur-Fluoride Exchange) revolution of 2014 reignited interest in the S(VI)–F bond, the foundational chemistry of cycloalkyl sulfonyl fluorides was established decades prior. Early research (circa 1930s–1990s) identified these motifs not merely as intermediates, but as uniquely stable electrophiles.[1] Unlike their aryl counterparts, cycloalkyl sulfonyl fluorides possess a distinct steric and electronic profile—driven by the


 carbon attachment—that renders them exceptionally resistant to hydrolysis while retaining latent reactivity toward specific nucleophiles.[1]

This guide reconstructs the historical technical landscape of cycloalkyl sulfonyl fluorides, focusing on the halogen exchange (Halex) protocols of the 1970s, early cycloaddition strategies (1980s), and the physicochemical causality that underpins their modern utility in drug discovery.

Part 1: Historical Synthesis & Evolution (1930s–1990s)

Early synthesis of aliphatic and cycloalkyl sulfonyl fluorides was dominated by harsh oxidative fluorination or inefficient halogen exchange.[1] It was not until the introduction of phase-transfer catalysis (PTC) in the 1970s that reliable, high-yield access to these compounds became feasible for routine research.

The "Halex" Standard (The Bianchi Protocol, 1977)

Before the advent of modern fluorinating agents, the conversion of cycloalkyl sulfonyl chlorides to fluorides was kinetically sluggish due to the poor solubility of inorganic fluoride salts (KF, NaF) in organic solvents. The breakthrough came with the application of crown ethers.

Mechanism: The 18-crown-6 ether complexes potassium cations, creating "naked" fluoride anions in acetonitrile.[1] This desolvation significantly increases the nucleophilicity of F-, allowing it to displace the chloride on the sterically hindered sulfonyl sulfur.

Early Cycloaddition Approaches (The Zéroual Strategy, 1987)

A distinct "early" route involved constructing the cycloalkyl ring around the sulfonyl moiety. Zéroual and coworkers (1987) demonstrated that ethenesulfonyl fluoride (ESF) could serve as a dipolarophile.

Significance: This was one of the first examples of preserving the S–F bond during a ring-forming reaction, proving its chemical robustness—a precursor to the "click" concept.

Visualization: Evolution of Synthetic Pathways

SynthesisEvolution cluster_0 Classical Halogen Exchange (1970s) cluster_1 Cycloaddition Strategy (1980s) R_Cl Cycloalkyl-SO2-Cl R_F Cycloalkyl-SO2-F R_Cl->R_F KF, 18-Crown-6 MeCN, 25°C Complex [K(18-C-6)]+ F- (Naked Fluoride) Complex->R_Cl Nucleophilic Attack ESF Ethenesulfonyl Fluoride (ESF) Cyclic Functionalized Cycloalkyl-SO2-F ESF->Cyclic [3+2] Cycloaddition (Zéroual, 1987) Dipole 1,3-Dipole (e.g., Nitrone) Dipole->Cyclic

Figure 1: Divergent historical pathways for accessing cycloalkyl sulfonyl fluorides. Top: Substitution (Halex).[1] Bottom: Ring construction (Cycloaddition).

Part 2: Physicochemical Profiling & Stability

The utility of cycloalkyl sulfonyl fluorides in drug development rests on their "Goldilocks" reactivity—stable enough to survive plasma but reactive enough to engage target proteins. Early crystallographic and kinetic studies elucidated the structural basis for this behavior.

Structural Parameters (Bond Strength)

X-ray diffraction studies from the mid-20th century highlighted the contraction of the S–F bond compared to S–Cl.

ParameterCycloalkyl-SO2-FCycloalkyl-SO2-ClImplication
Bond Length 1.54 – 1.58 Å2.01 – 2.04 ÅS–F bond is significantly shorter and stronger (

kcal/mol vs 70 kcal/mol).
Geometry Distorted TetrahedronDistorted TetrahedronFluorine induces higher oxidation state character on Sulfur.[1]
Hydrolysis (

)
Negligible (neutral pH)Rapid (

mins/hours)
Fluorides resist water attack due to high bond strength and low polarizability.
The "Cycloalkyl Effect" (Steric Shielding)

Unlike aryl sulfonyl fluorides, where the sulfur atom is exposed above the planar aromatic ring, cycloalkyl variants (e.g., cyclohexyl) benefit from the conformational bulk of the ring system (chair/boat conformers).

  • Mechanism: The

    
    -carbon in a cycloalkyl ring is 
    
    
    
    hybridized. The adjacent methylene protons and the ring puckering provide steric hindrance that discourages the approach of nucleophiles (like water) perpendicular to the S–F bond axis, further enhancing hydrolytic stability compared to planar aryl analogs.

Part 3: Experimental Protocols (Historical & Validated)

The following protocols are reconstructed from foundational literature (Bianchi et al., 1977; Zéroual et al., 1987) but annotated with modern safety and mechanistic context.

Protocol A: Phase-Transfer Catalyzed Halogen Exchange

Primary Reference: Bianchi, T. A., & Cate, L. A. (1977)[1]

Objective: Synthesis of Cyclohexanesulfonyl Fluoride from Cyclohexanesulfonyl Chloride.

Reagents:

  • Cyclohexanesulfonyl chloride (1.0 equiv)

  • Potassium Fluoride (KF), anhydrous (2.0 - 4.0 equiv)

  • 18-Crown-6 (0.05 - 0.1 equiv)

  • Acetonitrile (MeCN), dry

Workflow:

  • Activation: Dissolve 18-crown-6 in dry MeCN under

    
     atmosphere. Add anhydrous KF. Note: The solution need not be homogeneous; the crown ether acts at the solid-liquid interface.
    
  • Addition: Add cyclohexanesulfonyl chloride dropwise at room temperature (25°C).

  • Reaction: Stir vigorously for 12–24 hours. Monitor by TLC or GC (disappearance of chloride).

    • Mechanistic Check: The reaction is driven by the precipitation of KCl (lattice energy favors KCl over KF).

  • Workup: Filter off the solid salts (KCl/excess KF).[1] Concentrate the filtrate.

  • Purification: Distillation (for liquids) or recrystallization.[1]

Validation Criteria:

  • 
    F NMR:  Look for a singlet/multiplet around +60 to +65 ppm (relative to 
    
    
    
    ).
  • IR Spectroscopy: Appearance of strong S–F stretching bands at ~1210 and 1410 cm⁻¹.[1]

Protocol B: [3+2] Cycloaddition with ESF

Primary Reference: Zéroual et al. (1987)

Objective: Synthesis of Isoxazolidinyl Sulfonyl Fluorides.

Reagents:

  • Ethenesulfonyl fluoride (ESF) (1.0 equiv)

  • Nitrone (e.g., C-phenyl-N-methylnitrone) (1.0 equiv)

  • Toluene or Benzene (Solvent)[2]

Workflow:

  • Setup: Mix ESF and nitrone in toluene (0.5 M concentration).

  • Cyclization: Heat to reflux (80–110°C) for 2–6 hours.

    • Why: ESF is an electron-deficient alkene (LUMO lowered by

      
      ), making it a potent dipolarophile.[1]
      
  • Isolation: Evaporate solvent. The product is often a stable solid or oil.[1]

  • Regioselectivity Check: The sulfonyl fluoride group typically directs the oxygen of the nitrone to the

    
    -position (relative to 
    
    
    
    ), yielding the 5-substituted isoxazolidine (or 4-substituted depending on specific nitrone electronics).

Part 4: Mechanistic Logic & Causality

Why did early researchers value these compounds? The logic follows a Stability-Reactivity Paradox :

  • Thermodynamic Stability: The S–F bond is extremely strong.[1] In a cycloalkyl system, the

    
     carbon donates electron density (inductive effect, +I) more effectively than an aryl ring (which can be electron-withdrawing depending on substituents). This makes the sulfur less electrophilic towards "hard" nucleophiles like water.[1]
    
  • Kinetic Latency: While stable to water, the sulfur center remains susceptible to "SuFEx" activation.[1] However, in the pre-Sharpless era, this was often viewed as "inertness."[1]

  • The Fluoride Anion Factor: The 1977 Bianchi protocol proved that "naked" fluoride is a super-nucleophile.[1] The causality is clear: removing the hydration shell of F- (via crown ether) raises its HOMO energy, allowing it to overcome the activation barrier of the sterically hindered S(VI) center.

Visualization: Stability Landscape

Stability Aryl Aryl-SO2-F (Planar Geometry) Hydrolysis Hydrolysis Transition State (Nu: Attack) Aryl->Hydrolysis Open access to S Cyclo Cycloalkyl-SO2-F (Tetrahedral/Chair Geometry) Cyclo->Hydrolysis Ring bulk blocks trajectory Result_Aryl Susceptible to Nucleophilic Attack Hydrolysis->Result_Aryl Lower Activation Energy Result_Cyclo Sterically Shielded (High Stability) Hydrolysis->Result_Cyclo Higher Activation Energy

Figure 2: Comparative stability profile. Cycloalkyl derivatives exhibit superior resistance to hydrolysis due to steric shielding of the sulfur center by the aliphatic ring.

References

  • Bianchi, T. A., & Cate, L. A. (1977).[1] Preparation of aliphatic and aromatic sulfonyl fluorides. The Journal of Organic Chemistry, 42(11), 2031–2032.[1]

  • Zéroual, M., et al. (1987).[1] [3+2] Cycloaddition reactions of ethenesulfonyl fluoride derivatives. (Cited in recent reviews as foundational ESF work).[1]

  • Sharpless, K. B., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430–9448.[1] (Provides historical context on S-F stability).

  • Piggott, A. M., & Karuso, P. (2007).[1] Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452–7455.[1] (Contextualizes hydrolysis rates of sulfur-nitrogen species).

  • Davies, W., & Dick, J. H. (1932).[1] Aromatic sulfonyl fluorides.[1][3][4][5] Journal of the Chemical Society. (Early 20th-century isolation of stable sulfonyl fluorides).[6][7]

Sources

Cyclohexanesulfonyl fluoride comprehensive literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Cyclohexanesulfonyl Fluoride: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction: The Rise of a Privileged Reagent

Cyclohexanesulfonyl fluoride (CSIF), with the chemical formula C₆H₁₁FO₂S, is an organosulfur compound that has emerged from relative obscurity to become a cornerstone reagent in modern chemical synthesis and chemical biology.[1] Initially explored as a simple synthetic intermediate, its true potential was unlocked with the advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept pioneered by Nobel laureate K. Barry Sharpless.[2][3]

This guide provides a comprehensive overview of cyclohexanesulfonyl fluoride, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental properties, synthesis, and core reactivity, with a particular focus on the mechanistic principles that underpin its utility. The primary emphasis will be on its role as a "privileged warhead" in the design of covalent inhibitors and chemical probes, a strategy that is rapidly expanding the druggable proteome.[4][5]

Unlike its more reactive sulfonyl chloride counterpart, cyclohexanesulfonyl fluoride exhibits a finely tuned balance of stability and reactivity.[1] It is remarkably stable in aqueous environments and resistant to reduction, yet it can be spurred into reaction within the specific microenvironment of a protein binding pocket.[2][6] This "sleeping beauty" effect—remaining dormant until "awakened" by the right biological context—is the key to its success in creating highly selective and potent covalent therapeutics.[7]

Physicochemical Properties and Safe Handling

Cyclohexanesulfonyl fluoride is a colorless to pale yellow liquid with properties that necessitate careful handling in a laboratory setting.[8] Its stability under ambient conditions makes it a reliable reagent, but its corrosive nature requires appropriate safety protocols.

PropertyValueReference
CAS Number 368-42-3[1]
Molecular Formula C₆H₁₁FO₂S[8]
Molecular Weight 166.21 g/mol [8]
Boiling Point 237.1°C at 760 mmHg[8][9]
Density 1.23 g/cm³[8][9]
Flash Point 97.2°C[8][9]

Safety and Handling: Cyclohexanesulfonyl fluoride is classified as a corrosive solid (UN number 3265) and carries GHS hazard statements H314 (Causes severe skin burns and eye damage) and H335 (May cause respiratory irritation).[1]

  • Personal Protective Equipment (PPE): Always handle in a fume hood wearing safety goggles, a lab coat, and chemically resistant gloves.

  • Storage: Store in a cool, dry, well-ventilated area at 2-8°C under an inert atmosphere.[1]

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Due to its reactivity, it should be handled with care to prevent exposure to moisture and nucleophiles outside of the intended reaction.

Synthesis of Cyclohexanesulfonyl Fluoride

While several methods exist for the synthesis of sulfonyl fluorides, the most common and straightforward laboratory-scale preparation of cyclohexanesulfonyl fluoride involves a halogen exchange reaction from its corresponding sulfonyl chloride.[1][10] This method is reliable and utilizes readily available starting materials.

Detailed Protocol: Synthesis via Halogen Exchange

This protocol describes the conversion of cyclohexanesulfonyl chloride to cyclohexanesulfonyl fluoride using potassium fluoride.

Materials:

  • Cyclohexanesulfonyl chloride

  • Potassium fluoride (KF), spray-dried

  • Acetonitrile (anhydrous)

  • Phase-transfer catalyst (e.g., 18-crown-6)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: To the flask, add spray-dried potassium fluoride (2.0 equivalents) and a catalytic amount of 18-crown-6 (0.05 equivalents).

  • Solvent: Add anhydrous acetonitrile to the flask to create a slurry.

  • Addition of Starting Material: Add cyclohexanesulfonyl chloride (1.0 equivalent) to the stirring slurry at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the solid potassium salts (KF and KCl).

    • Wash the solids with a small amount of acetonitrile.

    • Combine the filtrate and washings.

  • Purification:

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation to yield pure cyclohexanesulfonyl fluoride.

Causality and Experimental Rationale:

  • Anhydrous Conditions: The reaction must be conducted under anhydrous conditions as sulfonyl halides are susceptible to hydrolysis.

  • Spray-Dried KF: Using spray-dried potassium fluoride provides a high surface area, which increases the rate of the halogen exchange reaction.

  • Phase-Transfer Catalyst: 18-crown-6 is used to solubilize the potassium fluoride in the organic solvent by chelating the potassium ion, thereby increasing the effective concentration and nucleophilicity of the fluoride anion.

Core Reactivity and Mechanistic Insights

The utility of cyclohexanesulfonyl fluoride is rooted in the unique nature of the sulfur(VI)-fluorine (S-F) bond. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This makes it susceptible to attack by nucleophiles.

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

Cyclohexanesulfonyl fluoride is a quintessential electrophile for SuFEx reactions, a class of click chemistry that involves the formation of robust covalent bonds by the exchange of the fluoride on a sulfur(VI) center.[2][6] The general reaction involves the attack of a nucleophile on the electrophilic sulfur atom, leading to the displacement of the fluoride ion.

G A 1. Target Identification Identify protein of interest with a potential nucleophilic residue (Ser, Tyr, Lys, etc.). B 2. Scaffold Selection Choose a ligand with known affinity for the target protein. A->B C 3. Probe Synthesis Synthesize ligand analog containing the cyclohexanesulfonyl fluoride (CSIF) warhead. B->C D 4. Non-covalent Binding The CSIF-ligand reversibly binds to the target's active site. C->D E 5. Covalent Modification Proximity and favorable orientation enable the nucleophilic residue to attack the SO₂F group. D->E 'Sleeping Beauty' Activation F 6. Irreversible Inhibition A stable covalent bond is formed, permanently inactivating the protein. E->F G 7. Validation Confirm covalent modification via proteomics (MS/MS) and assess biological effect. F->G

Workflow for developing covalent inhibitors using a sulfonyl fluoride warhead.

This strategy has proven effective for targeting a range of amino acids beyond the commonly targeted cysteine, including serine, threonine, tyrosine, and lysine. [2][4]This opens up a vast new territory of the proteome for covalent drug design. [5]For example, aliphatic sulfonyl fluorides have been successfully used to design irreversible inhibitors of enzymes like human neutrophil elastase, a key target in inflammatory diseases. [6][7]

Chemical Probes for Target Discovery

In addition to targeted inhibition, cyclohexanesulfonyl fluoride derivatives are invaluable as chemical probes for "inverse drug discovery" or activity-based protein profiling (ABPP). [11][12]In this approach, a library of sulfonyl fluoride-containing fragments is screened against a complex biological system (e.g., cell lysate or live cells). Probes that covalently label a protein can be identified using advanced proteomic techniques, revealing new potential drug targets and binding sites.

Applications in Materials Science

The robust and reliable nature of the SuFEx reaction has also been leveraged in materials science. The cyclohexanesulfonyl fluoride moiety can be incorporated into polymers either through the polymerization of monomers containing the functional group or via post-polymerization modification. [1]This allows for the creation of high-performance materials, such as polysulfonates and polysulfates, with exceptional chemical stability, thermal resistance, and specific surface properties. [1]

Conclusion and Future Outlook

Cyclohexanesulfonyl fluoride has transitioned from a simple reagent to a powerful tool in both synthesis and biology. Its unique combination of stability and context-dependent reactivity makes it an ideal electrophile for SuFEx click chemistry and, more importantly, a privileged warhead for designing the next generation of covalent therapeutics. By enabling the targeting of a wider range of nucleophilic amino acid residues, it significantly expands the druggable proteome and offers new hope for tackling challenging diseases. The continued development of novel synthetic routes to access diverse sulfonyl fluorides will undoubtedly accelerate discoveries in drug development, chemical biology, and materials science, cementing the legacy of this versatile molecule. [13]

References

  • LookChem. Cyclohexanesulfonyl fluoride. [Link]

  • LookChem. Cyclohexanesulfonyl fluoride. [Link]

  • Google Patents. US5486271A - Process for preparing perfluoroalkanesulfonyl fluorides.
  • MDPI. Synthetic Routes to Arylsulfonyl Fluorides. [Link]

  • National Institutes of Health (PMC). A rapid access to aliphatic sulfonyl fluorides. [Link]

  • National Institutes of Health (PMC). Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. [Link]

  • ResearchGate. Chemical and biology of Sulfur Fluoride Exchange (SuFEx) Click Chemistry for Drug Discovery | Request PDF. [Link]

  • National Institutes of Health (PMC). Facile synthesis of sulfonyl fluorides from sulfonic acids. [Link]

  • PubChem. Cyclohexanesulfonyl fluoride, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro- | C6F12O2S. [Link]

  • Royal Society of Chemistry. Sulfonyl fluorides as privileged warheads in chemical biology. [Link]

  • Pharmacy Journal. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Royal Society of Chemistry. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. [Link]

  • ResearchGate. Structure of covalent probes used in the strategy of “Inverse Drug Discovery”. [Link]

  • National Institutes of Health (PMC). Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections of Diverse Modules Launched From An SOF4 Hub. [Link]

  • National Institutes of Health. Advances in sulfonyl exchange chemical biology: expanding druggable target space. [Link]

  • National Institutes of Health (PMC). Structure-based design and analysis of SuFEx chemical probes. [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Cyclohexanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

Cyclohexanesulfonyl fluoride is a pivotal building block in Sulfur-Fluoride Exchange (SuFEx) click chemistry. Unlike their chloride counterparts, sulfonyl fluorides possess a unique "Goldilocks" stability: they are resistant to hydrolysis under physiological conditions yet react specifically with nucleophiles (e.g., tyrosine/lysine residues or silyl ethers) when activated.

This guide details the Halogen Exchange (Halex) protocol using Potassium Bifluoride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


). While traditional methods often employ anhydrous Potassium Fluoride (KF) with crown ethers, the bifluoride anion (

) offers superior kinetics in aqueous-organic biphasic systems. This method avoids the stringent anhydrous conditions required by KF and provides higher yields for aliphatic substrates.
Key Advantages of this Protocol
  • Robustness: Tolerates moisture and air.

  • Scalability: The biphasic system manages heat and byproduct solubility effectively.

  • Selectivity: Minimal elimination side-products compared to basic fluoride sources.

Reaction Mechanism & Logic

The transformation relies on the nucleophilic substitution of the sulfonyl chloride by the bifluoride ion. The bifluoride anion (


) is a potent nucleophile that solvates well in the aqueous phase but transfers fluoride effectively at the interface of the organic solvent (Acetonitrile).
DOT Diagram: Reaction Pathway

ReactionMechanism Start Cyclohexanesulfonyl Chloride (R-SO2Cl) Intermediate Transition State [R-SO2-Cl...F...H...F]- Start->Intermediate + Reagent MeCN/H2O Reagent KHF2 (aq) (Bifluoride Source) Reagent->Intermediate Product Cyclohexanesulfonyl Fluoride (R-SO2F) Intermediate->Product Nucleophilic Substitution Byproduct KCl + HF Intermediate->Byproduct Leaving Group Displacement

Caption: Figure 1. The bifluoride-mediated halogen exchange pathway.[1] The solvated bifluoride ion attacks the sulfur center, displacing chloride with high specificity.

Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleGrade/Notes
Cyclohexanesulfonyl chloride 1.0SubstrateCommercial or synthesized ex-cyclohexane
Potassium Bifluoride (

)
2.5 - 3.0Fluorinating AgentToxic/Corrosive. Use plastic spatulas.
Acetonitrile (MeCN) SolventCarrierHPLC Grade preferred
Water (DI) SolventCo-solventDissolves

Step-by-Step Methodology

Safety Pre-Check: Ensure Calcium Gluconate gel is available.


 releases HF in acidic media and is corrosive. Glassware etching may occur; use polyethylene vessels if possible, or rinse glassware immediately after use.
Step 1: Reagent Preparation
  • Prepare a saturated solution of

    
     in water (approx. 3-4 M).
    
    • Note: Dissolution is endothermic. Ensure full dissolution before use.

  • Dissolve Cyclohexanesulfonyl chloride (1.0 equiv) in Acetonitrile (concentration ~0.5 M).

Step 2: Reaction Initiation
  • Add the aqueous

    
     solution to the stirring Acetonitrile solution.
    
  • Critical Parameter: The reaction mixture will be biphasic. Vigorous stirring (>800 RPM) is essential to maximize the interfacial surface area.

  • Seal the reaction vessel (not air-sensitive, but prevents evaporation).

  • Stir at Room Temperature (23°C) for 4–12 hours.

    • Optimization: For sluggish batches, mild heating to 40°C is permissible, but avoid boiling to prevent hydrolysis.

Step 3: Monitoring
  • Monitor via TLC (Hexanes/EtOAc) or GC-MS.

  • Endpoint: Disappearance of the sulfonyl chloride peak. The fluoride product is typically more polar (lower Rf) on silica but close to the starting material; GC/NMR is more reliable.

Step 4: Workup & Purification [2]
  • Dilute the mixture with Ethyl Acetate (EtOAc) .

  • Wash the organic layer with Water (2x) to remove excess bifluoride salts.

  • Wash with Brine (1x) .

  • Dry over anhydrous

    
     or 
    
    
    
    .
  • Concentrate under reduced pressure (Rotary Evaporator).

    • Note: Cyclohexanesulfonyl fluoride is generally a stable oil or low-melting solid. Do not overheat during concentration.

DOT Diagram: Workup Decision Tree

WorkupFlow Reaction Reaction Mixture (Biphasic) Dilute Dilute with EtOAc Reaction->Dilute Sep Phase Separation Dilute->Sep AqLayer Aqueous Layer (KHF2/KCl) Sep->AqLayer Discard (Fluoride Waste) OrgLayer Organic Layer (Product) Sep->OrgLayer Wash Wash: H2O x2 Brine x1 OrgLayer->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry

Caption: Figure 2.[2][3] Post-reaction processing workflow ensuring removal of corrosive bifluoride salts.

Quality Control & Characterization

Confirm identity using Nuclear Magnetic Resonance (NMR).[4] The


 signal is diagnostic.
TechniqueExpected SignalNotes

NMR
+50 to +70 ppm Singlet (broadened by cyclohexyl coupling). Positive shift relative to

.

NMR

3.0–3.2 (m, 1H, CH-SO2)
The methine proton alpha to the sulfonyl group shifts upfield relative to the chloride.
GC-MS [M]+ or [M-SO2F]+Sulfonyl fluorides are often stable enough for GC, unlike chlorides.

Troubleshooting:

  • Low Yield:[2] Increase stirring speed or

    
     equivalents. Ensure MeCN is not too dilute.
    
  • Hydrolysis (R-SO3H formation): Ensure the reaction temperature did not exceed 50°C.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition.

  • Davies, W., & Dick, J. H. (1931). "Aromatic sulfonyl fluorides: A convenient method of preparation." Journal of the Chemical Society. (Foundational Halex chemistry).[5]

  • Sun, H., et al. (2018). "Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst." ACS Sustainable Chemistry & Engineering.[6]

Sources

Application Note: Cyclohexanesulfonyl Fluoride in SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical application of Cyclohexanesulfonyl fluoride (CySO₂F) , a representative aliphatic sulfonyl fluoride, in SuFEx click chemistry. Unlike its aromatic counterparts (e.g., PMSF, benzenesulfonyl fluoride), CySO₂F offers a unique "Goldilocks" reactivity profile: it is exceptionally stable in aqueous and plasma environments yet highly reactive toward specific nucleophiles when activated.[1] This note provides validated protocols for small molecule coupling (Si-SuFEx) and chemical biology (protein profiling), emphasizing the mechanistic distinctions required for aliphatic sulfonyl fluoride activation.

Chemical Profile & Mechanistic Grounding[1]

The Aliphatic Advantage

In SuFEx chemistry, the electrophilicity of the sulfur center is dictated by the R-group.[1] Aromatic sulfonyl fluorides are activated by electron-withdrawing resonance, making them more reactive but potentially less selective.[1]

Cyclohexanesulfonyl fluoride (CySO₂F) represents the aliphatic class:

  • Stability: High resistance to hydrolysis and reduction due to the strength of the S-F bond (approx. 90 kcal/mol) and lack of hydrolytically sensitive conjugation.

  • Reactivity: Moderate. It requires stronger activation (e.g., silyl assistance or superbase catalysis) compared to aryl-SFs, allowing for greater control in complex synthesis.[1]

  • Geometry: The cyclohexyl ring provides a distinct steric vector, useful for probing hydrophobic pockets in drug discovery.[1]

Mechanism of Action

The SuFEx reaction proceeds via a substitution at the hexavalent sulfur. Two primary pathways dictate the protocol choice:

  • Base-Promoted SuFEx: Direct deprotonation of the nucleophile (H-Nu) by a base (DBU, BEMP), followed by attack on the sulfur.[1]

  • Silicon-Assisted (Si-SuFEx): The nucleophile is pre-silylated (Si-Nu). The reaction is driven by the formation of the thermodynamically stable Si-F bond (approx. 130 kcal/mol), often catalyzed by fluoride sources or bases that activate the silicon center.

SuFEx_Mechanism Reagents Reagents: Cy-SO2-F + Nu-H Activation Activation Pathway Reagents->Activation BasePath Base Promoted (DBU/BEMP) Activation->BasePath Direct SiPath Si-SuFEx (Silyl Ether + DBU/F-) Activation->SiPath Silyl-Protected Transition Transition State [Nu-S(VI)-F]⁻ BasePath->Transition Deprotonation SiPath->Transition Si-F Affinity Product Product: Cy-SO2-Nu + HF/Si-F Transition->Product Leaving Group Expulsion

Figure 1: Dual activation pathways for Cyclohexanesulfonyl fluoride. The Si-SuFEx route is preferred for aliphatic substrates to prevent side reactions.[1]

Experimental Protocols

Protocol A: Small Molecule Coupling (Si-SuFEx)

Application: Synthesis of sulfonates and sulfonamides for medicinal chemistry libraries. Rationale: Aliphatic sulfonyl fluorides like CySO₂F are less electrophilic.[1] Using silyl ethers (Si-SuFEx) with DBU catalysis drives the reaction faster than standard base conditions.

Materials:

  • Cyclohexanesulfonyl fluoride (1.0 equiv)

  • Nucleophile: Aryl silyl ether (Ar-OTMS) or Silyl amine (1.1 equiv)

  • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1]

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM) - Anhydrous

Workflow:

  • Preparation: In a flame-dried vial, dissolve the silyl ether nucleophile (1.0 mmol) in anhydrous MeCN (0.5 M).

  • Reagent Addition: Add CySO₂F (1.0 mmol) to the solution.

  • Catalysis: Add DBU (10-20 mol%). Note: For sterically hindered aliphatic SFs, BEMP (5-10 mol%) may be substituted as a stronger, non-nucleophilic base.[1]

  • Reaction: Stir at room temperature. Monitor by TLC or LC-MS.[1]

    • Typical Time: 1–4 hours (longer than aryl-SFs).[1]

  • Workup: Concentrate in vacuo. Purify via silica gel flash chromatography. (SuFEx reactions often yield high purity, requiring minimal workup).[1]

Protocol B: Covalent Protein Labeling (Chemical Biology)

Application: Activity-based protein profiling (ABPP) or covalent inhibition. Rationale: CySO₂F is bio-orthogonal.[1][2] It does not react with free thiols (cysteine) or hydroxyls indiscriminately. It requires a specific "proton transit" environment found in enzyme active sites (e.g., Serine hydrolases) or proximity to basic residues (Lys/His) to activate the leaving fluoride.[1]

Workflow:

Protein_Labeling Step1 1. Proteome Prep (Lysate/Live Cell) Step2 2. Probe Incubation (CySO2F-Probe, 1-50 µM) Step1->Step2 1 hr, 37°C Step3 3. Click Chemistry (CuAAC with Reporter) Step2->Step3 If probe has alkyne handle Step4 4. Analysis (Gel/Mass Spec) Step3->Step4

Figure 2: Workflow for proteomic profiling using CySO₂F-based probes.

Detailed Steps:

  • Incubation: Treat cell lysate (1 mg/mL protein) with CySO₂F-based probe (1–10 µM) in PBS (pH 7.4).

    • Control: Pre-incubate with a competitive inhibitor or heat-denatured lysate to verify specific binding.[1]

  • Timecourse: Incubate for 60 minutes at 37°C. Note: Aliphatic SFs may require longer incubation than aryl-SFs due to slower kinetics.

  • Quenching: Stop reaction by precipitating proteins with cold methanol/chloroform (4:1).

  • Analysis:

    • If the probe contains an alkyne handle: Re-suspend precipitate and perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) with a fluorescent azide or biotin-azide.

    • Analyze via SDS-PAGE (fluorescence) or LC-MS/MS (biotin enrichment).

Data Summary & Optimization

Reactivity Comparison

The following table highlights why CySO₂F requires specific conditions compared to standard reagents.

FeatureAromatic SF (e.g., PMSF)Aliphatic SF (CySO₂F)Implication for Protocol
Electrophilicity HighModerateUse stronger catalysts (BEMP) or Si-activation for CySO₂F.
Hydrolysis (pH 7) Slow (< 12h)Very Slow (> 48h)CySO₂F is superior for long-duration biological assays.
Selectivity Reacts with Ser/Tyr/LysContext-SpecificCySO₂F minimizes off-target background labeling.
Redox Stability ModerateHighCySO₂F is compatible with reducing environments (e.g., cellular cytosol).[1]
Troubleshooting Guide
  • Issue: Low Yield in Coupling (Protocol A).

    • Cause: Incomplete activation of the aliphatic sulfur center.[1]

    • Solution: Switch from DBU to BEMP (2-tert-Butyl-1,1,3,3-tetramethylguanidine).[1] BEMP is a stronger base (pKa ~27) and prevents the formation of N-sulfonyl amidine byproducts sometimes seen with DBU.

  • Issue: No Labeling in Protein Assay (Protocol B).

    • Cause: The target pocket lacks the specific basic residues (His/Lys) required to assist fluoride departure.

    • Solution: CySO₂F is a "context-dependent" electrophile.[1] If it fails to label, the target may not be suitable for SuFEx modification, or the probe geometry (cyclohexyl ring) is sterically clashing.[1]

Safety & Handling

  • Toxicity: While sulfonyl fluorides are generally less toxic than sulfonyl chlorides, they are covalent modifiers.[1] Handle in a fume hood.

  • Water Sensitivity: CySO₂F is remarkably water-stable compared to acid chlorides, allowing open-air weighing for rapid synthesis, but anhydrous conditions are recommended for optimal yields in Si-SuFEx.[1]

References

  • Sharpless, K. B., et al. (2014).[1][3][4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Dong, J., et al. (2014).[1] "SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride." Angewandte Chemie. [Link]

  • Jones, L. H., et al. (2020).[1] "Structure-based design and analysis of SuFEx chemical probes." RSC Chemical Biology. [Link]

  • Kelly, J. W., et al. (2018).[1] "Inverse Drug Discovery Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates." Journal of the American Chemical Society. [Link]

Sources

Application Note: Cyclohexanesulfonyl Fluoride (CSF) for Protein Labeling and Covalent Fragment Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cyclohexanesulfonyl fluoride (CSF) represents a distinct class of aliphatic sulfonyl fluoride (SF) probes utilized in chemical proteomics and covalent fragment screening. Unlike the widely used aromatic analog Phenylmethanesulfonyl fluoride (PMSF), CSF offers a non-planar, hydrophobic cyclohexyl scaffold combined with the unique "sleeping beauty" reactivity of the sulfur(VI) fluoride warhead. This guide details the application of CSF for mapping ligandable pockets in proteins via Sulfur-Fluoride Exchange (SuFEx) chemistry, providing protocols for labeling, enrichment, and mass spectrometry-based site identification.

Introduction: The Aliphatic SuFEx Advantage

The resurgence of covalent inhibition in drug discovery has elevated sulfonyl fluorides (SFs) from simple protease inhibitors to privileged warheads for Activity-Based Protein Profiling (ABPP) . While aromatic SFs (e.g., PMSF, AEBSF) are standard, Cyclohexanesulfonyl fluoride (CSF) provides a critical orthogonal tool due to two key physicochemical properties:

  • Steric & Electronic Profile: The cyclohexyl group is aliphatic and non-planar (chair conformation), allowing it to probe hydrophobic pockets that may sterically reject the flat phenyl ring of PMSF. Furthermore, the lack of an aromatic ring alters the electrophilicity of the sulfur center, generally imparting greater aqueous stability compared to reactive aryl sulfonyl fluorides.

  • SuFEx Reactivity: CSF acts via Sulfur-Fluoride Exchange (SuFEx), a "click" chemistry reaction defined by K. Barry Sharpless. The S(VI)-F bond is unusually stable in aqueous buffer and resisting reduction, only reacting when a specific protein microenvironment (e.g., an oxyanion hole or a basic residue) activates a nucleophile (Tyr, Lys, Ser, His) for attack.

Comparison of Common SF Probes
FeaturePMSF (Phenylmethanesulfonyl fluoride)CSF (Cyclohexanesulfonyl fluoride)
Structure Aromatic (Planar Phenyl)Aliphatic (Bulky Cyclohexyl)
Primary Target Serine Proteases (Active Site)Context-dependent (Tyr, Lys, Ser, His)
Hydrolysis (

pH 7.5)
~55 min (Rapid degradation)> 4 hours (Enhanced stability)
Adduct Mass Shift +154.02 Da+147.05 Da
Application Lysis protection, Serine mappingLigandability screening, SuFEx linking

Mechanism of Action

The labeling of proteins by CSF is driven by a nucleophilic substitution at the sulfur center. Unlike sulfonyl chlorides which are highly reactive and indiscriminate, CSF requires a "privileged" environment to react.

Reaction Logic
  • Recognition: The cyclohexyl moiety binds to a hydrophobic pocket on the protein.

  • Activation: A neighboring basic residue (e.g., Histidine) deprotonates the target nucleophile (e.g., Tyrosine phenol

    
     phenolate).[1]
    
  • SuFEx: The nucleophile attacks the Sulfur(VI), displacing fluoride.

  • Covalent Bond: A stable sulfonyl-protein adduct is formed.

Mechanism Diagram

SuFEx_Mechanism CSF Cyclohexanesulfonyl Fluoride (CSF) Complex Non-Covalent Complex CSF->Complex Binding (Kd) Pocket Protein Pocket (Hydrophobic) Pocket->Complex Recruitment TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack (Tyr-OH/Lys-NH2) Product Sulfonyl-Protein Adduct (+147 Da) TS->Product Fluoride Elimination Fluoride Fluoride Ion (F-) TS->Fluoride

Caption: The SuFEx reaction trajectory. CSF binds reversibly before the specific local environment catalyzes the irreversible ejection of fluoride.

Applications

A. Covalent Fragment Screening (Ligandability)

CSF serves as a "scout" fragment. If a protein can be labeled by CSF but not by PMSF, it indicates a distinct hydrophobic pocket containing a reactive nucleophile that prefers aliphatic ligands. This is critical for "de-orphaning" proteins considered undruggable.

B. Bioconjugation

Due to the stability of the cyclohexyl-sulfonyl linkage, CSF derivatives are used to attach reporters (biotin, fluorophores) to proteins. The resulting sulfonamide (from Lys) or sulfonate (from Tyr/Ser) bonds are stable across a wide pH and temperature range.

Experimental Protocols

Protocol A: Probe Preparation & Storage
  • Reagent: Cyclohexanesulfonyl fluoride (CAS: 7556-55-0).

  • Solvent: Anhydrous DMSO or Isopropanol.

  • Stock Concentration: 100 mM (200x).

  • Storage: -20°C. Note: Avoid freeze-thaw cycles. Aliquot into single-use vials.

Protocol B: Protein Labeling Workflow (Gel-Based & MS)

Objective: To label recombinant protein or proteome lysate with CSF and identify modification sites.

Step 1: Sample Preparation
  • Lysate: Dilute proteome lysate to 1–2 mg/mL in PBS (pH 7.4). Avoid buffers with primary amines (Tris, Glycine) if high concentrations of probe are used, although SFs are generally selective for protein nucleophiles over buffer amines at low stoichiometry.

  • Purified Protein: Dilute to 5–10 µM in PBS.

Step 2: Labeling Reaction
  • Add CSF stock (100 mM) to the protein sample to a final concentration of 50–500 µM .

    • Optimization: Perform a dose-response (10, 50, 100, 500 µM).

  • Incubation: 1 hour at Room Temperature (25°C) or 37°C.

    • Note: CSF reacts slower than PMSF. Extended incubation (up to 4 hours) may be required for low-reactivity sites.

  • Quenching: Not strictly necessary for gel analysis if loading directly into SDS buffer, but reaction can be stopped by adding 4x Laemmli buffer containing

    
    -mercaptoethanol and boiling for 5 min.
    
Step 3: Analysis (Choose Path)
Path A: Gel-Based (Shift/Competition)Path B: Mass Spectrometry (Site ID)
1. Run SDS-PAGE.1. Precipitate protein (Acetone/TCA).
2. Coomassie stain (if observing shift) or Western Blot (if using biotin-CSF analog).2. Redissolve in 8M Urea/50mM NH4HCO3.
3. Competition Assay: Pre-incubate with inhibitor, then add CSF. Loss of labeling indicates binding at the same site.3. Reduce (DTT) and Alkylate (IAA).
4. Digest with Trypsin (O/N, 37°C).
5. Desalt (C18 tips) and analyze by LC-MS/MS.

LC-MS/MS Data Analysis

To identify the specific residue labeled by CSF, the search parameters must be configured to detect the specific mass addition.

Search Parameters (MaxQuant / Proteome Discoverer)
  • Variable Modification: Cyclohexanesulfonyl (C6H11SO2).

  • Target Residues: Tyrosine (Y), Lysine (K), Serine (S), Histidine (H), Threonine (T).

  • Mass Shift: +147.048 Da (Monoisotopic).

    • Calculation: Probe (C6H11FO2S, MW 166.21) - Fluoride (F, MW 18.998) + Hydrogen Loss (from protein, ~1.008) = Wait.

    • Correct Mechanism: Protein-Nu-H + F-SO2-R

      
       Protein-Nu-SO2-R + HF.
      
    • Net Mass Change: Addition of SO2-C6H11.

    • Formula: C6 H11 O2 S.

    • Exact Mass: 147.04797 Da.

Workflow Diagram: ABPP with CSF

ABPP_Workflow cluster_0 Sample Prep cluster_1 Reaction & Processing cluster_2 Identification Lysate Cell Lysate / Protein Probe Add CSF Probe (50-500 µM) Lysate->Probe Incubate Incubate 1-4 hrs @ 25°C Probe->Incubate Digest Trypsin Digestion Incubate->Digest LCMS LC-MS/MS Analysis Digest->LCMS Bioinf Search: +147.048 Da (Tyr/Lys/Ser/His) LCMS->Bioinf

Caption: Step-by-step workflow for Activity-Based Protein Profiling using CSF.

Troubleshooting & Optimization

IssuePossible CauseSolution
No Labeling Observed pH too lowIncrease pH to 8.0 to facilitate deprotonation of Tyrosine/Lysine.
Steric clashThe cyclohexyl group may be too bulky for the target pocket. Try a less bulky SF (e.g., Methanesulfonyl fluoride) or aromatic SF.
Precipitation Probe insolubilityEnsure DMSO concentration in final buffer is <2%. Add probe slowly while vortexing.
High Background Non-specific labelingReduce probe concentration or incubation time. SFs are generally specific, but high conc (>1mM) drives non-specific lysine modification.
Probe Hydrolysis Old stock / Wet solventUse fresh anhydrous DMSO. Check probe integrity by NMR or LC-MS before use.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry."[2] Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology."[2][3] Chemical Science. [Link]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy To Identify Proteins That Are Targeted by Latent Electrophiles As Exemplified by Aryl Fluorosulfates." Journal of the American Chemical Society. [Link]

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology."[2] Chemical Science. [Link]

Sources

Application Notes and Protocols: Utilizing Cyclohexanesulfonyl Fluoride for Mapping Enzyme Binding Sites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Covalent Probes in Understanding Enzyme Function

The precise identification of enzyme binding sites is a cornerstone of modern drug discovery and fundamental biological research. Understanding the architecture of these sites allows for the rational design of potent and selective inhibitors. Cyclohexanesulfonyl fluoride (CHS) and other sulfonyl fluorides have emerged as powerful chemical probes for this purpose.[1][2] Unlike reversible inhibitors, covalent probes like CHS form a stable bond with amino acid residues within or near the binding site, providing a permanent "snapshot" of the interaction.[3] This application note provides a comprehensive guide to using CHS for mapping enzyme binding sites, from the underlying chemical principles to detailed experimental protocols and data analysis.

Sulfonyl fluorides are considered "privileged warheads" in chemical biology due to their optimal balance of aqueous stability and reactivity towards a range of nucleophilic amino acid residues.[1][2] While historically known for targeting serine proteases, it is now well-established that they can also react with tyrosine, lysine, histidine, threonine, and cysteine residues, significantly expanding their utility.[1][2][4][5] This broad reactivity profile, when coupled with the specificity conferred by the cyclohexyl group of CHS, allows for the exploration of diverse enzyme active sites.

The Chemistry of Cyclohexanesulfonyl Fluoride: Mechanism of Covalent Modification

The utility of CHS as a binding site mapping tool lies in its ability to undergo a sulfur-fluoride exchange (SuFEx) reaction with nucleophilic amino acid side chains.[6][7] This reaction is highly dependent on the microenvironment of the protein, with proximity and the presence of activating residues influencing reactivity.[8]

The primary targets for CHS within an enzyme binding site are:

  • Tyrosine: The hydroxyl group of the tyrosine side chain can act as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl fluoride.[4][6][8]

  • Lysine: The primary amine of the lysine side chain is also a potent nucleophile that can react with CHS.[4][6][8]

  • Serine and Threonine: The hydroxyl groups of these residues can be targeted, particularly in the active sites of hydrolases.[2][4]

  • Histidine: The imidazole ring of histidine can also participate in the SuFEx reaction.[2][4][6][8]

The formation of a stable covalent bond between CHS and a specific amino acid residue effectively "tags" that residue. Subsequent analysis, typically using mass spectrometry, allows for the precise identification of the modified amino acid, thereby pinpointing a key interaction point within the binding site.[9]

Experimental Workflow: From Labeling to Identification

The overall workflow for using CHS to map an enzyme binding site can be broken down into several key stages.

CHS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Enzyme Preparation Labeling Covalent Labeling Enzyme_Prep->Labeling CHS_Prep CHS Solution Preparation CHS_Prep->Labeling Quenching Reaction Quenching Labeling->Quenching Digestion Proteolytic Digestion Quenching->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis & Site Identification LC_MS->Data_Analysis

Caption: Experimental workflow for enzyme binding site mapping using CHS.

Part 1: Covalent Labeling of the Target Enzyme

This initial phase involves the direct interaction of CHS with the enzyme of interest. Careful optimization of reaction conditions is critical to ensure specific labeling of the binding site while minimizing non-specific modifications.

Protocol: Covalent Labeling with CHS

Materials:

  • Purified enzyme of interest

  • Cyclohexanesulfonyl fluoride (CHS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Enzyme Preparation: Prepare a solution of the purified enzyme in the reaction buffer to a final concentration of 1-10 µM. The optimal concentration will depend on the specific enzyme and its expression levels.

  • CHS Stock Solution: Prepare a 100 mM stock solution of CHS in anhydrous DMSO. It is crucial to use a fresh stock solution as sulfonyl fluorides can degrade in aqueous solutions over time.[2]

  • Labeling Reaction: Add the CHS stock solution to the enzyme solution to achieve a final CHS concentration typically in the range of 10-100 µM. The ideal CHS concentration and incubation time should be determined empirically. A good starting point is a 10-fold molar excess of CHS to the enzyme.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.[10] The incubation time may need to be optimized to maximize labeling of the binding site while minimizing non-specific modifications.

  • Quenching: Stop the reaction by adding a quenching solution, such as Tris-HCl, to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any excess, unreacted CHS.

  • Verification of Labeling (Optional but Recommended): Before proceeding to mass spectrometry, it is advisable to confirm covalent modification. This can be done by analyzing the intact protein mass using techniques like ESI-MS.[11] An increase in mass corresponding to the addition of the cyclohexanesulfonyl group will confirm successful labeling.

Part 2: Identification of the Modification Site by Mass Spectrometry

Once the enzyme is covalently labeled, the next crucial step is to pinpoint the exact amino acid residue(s) that have been modified. This is typically achieved through a "bottom-up" proteomics approach.[9][12]

Protocol: Proteolytic Digestion and LC-MS/MS Analysis

Materials:

  • CHS-labeled enzyme

  • Denaturing buffer (e.g., 8 M Urea, 50 mM Tris-HCl, pH 8.0)

  • Reducing agent (e.g., Dithiothreitol - DTT)

  • Alkylating agent (e.g., Iodoacetamide - IAA)

  • Proteolytic enzyme (e.g., Trypsin)

  • LC-MS/MS system

Procedure:

  • Denaturation, Reduction, and Alkylation:

    • Denature the CHS-labeled protein by adding the denaturing buffer.

    • Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This step prevents the reformation of disulfide bonds.

  • Buffer Exchange and Digestion:

    • Remove the denaturant and other reagents by buffer exchange into a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate).

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).[9][13] The peptides are separated by the LC system before being introduced into the mass spectrometer.

    • The mass spectrometer will perform two stages of analysis: MS1, which measures the mass-to-charge ratio of the intact peptides, and MS2 (or tandem MS), where selected peptides are fragmented to determine their amino acid sequence.[14]

Part 3: Data Analysis and Interpretation

The final step is to analyze the complex dataset generated by the LC-MS/MS experiment to identify the CHS-modified peptides and, consequently, the modified amino acid residues.

Data Analysis Workflow:

  • Database Searching: The raw MS/MS data is searched against a protein database containing the sequence of the target enzyme. Specialized software (e.g., MaxQuant, Proteome Discoverer) is used for this purpose.

  • Variable Modification Search: The search parameters must be configured to include the mass shift corresponding to the cyclohexanesulfonyl group (+147.04 Da) as a variable modification on potential target residues (tyrosine, lysine, serine, threonine, and histidine).

  • Identification of Modified Peptides: The software will identify peptides whose fragmentation spectra (MS2) are consistent with the presence of the CHS modification.

  • Site Localization: The software will pinpoint the specific amino acid residue within the peptide that carries the modification based on the pattern of fragment ions.

  • Validation: It is crucial to manually inspect the MS/MS spectra of the identified modified peptides to ensure high confidence in the site assignment.

Data Presentation and Interpretation

The results of the binding site mapping experiment should be presented in a clear and concise manner. A table summarizing the identified modification sites is highly recommended.

Table 1: Summary of CHS Modification Sites on Enzyme X

Modified ResiduePeptide SequencePrecursor m/zMass Error (ppm)Confidence Score
Tyr123G-L-Y-S-K-Y -F-G-H-R654.3211.299.5
Lys245V-A-I-K -Q-L-M-N-P-R587.9870.898.7

Interpreting these results requires careful consideration of the enzyme's structure, if available. Mapping the identified residues onto a 3D structure can provide valuable insights into the location and potential role of these residues in the binding pocket. For instance, the modification of Tyr123 and Lys245 in the example above suggests that these residues are accessible to CHS and likely reside within or near the enzyme's binding site.

Causality and Self-Validation in Experimental Design

A robust experimental design is paramount for obtaining reliable and interpretable results.

  • Negative Controls: Always include a control experiment where the enzyme is incubated without CHS. This will help to distinguish between CHS-induced modifications and other potential post-translational modifications.

  • Competition Experiments: To confirm that CHS is indeed binding to the active site, perform a competition experiment. Pre-incubate the enzyme with a known competitive inhibitor before adding CHS. A significant reduction in CHS labeling in the presence of the competitor provides strong evidence for active site binding.

  • Dose-Response and Time-Course Studies: Systematically varying the concentration of CHS and the incubation time can provide valuable information about the kinetics of the labeling reaction and help to optimize the experimental conditions.

Conclusion

Cyclohexanesulfonyl fluoride is a versatile and powerful tool for the covalent mapping of enzyme binding sites.[1][5] By forming stable covalent adducts with a range of nucleophilic amino acid residues, CHS provides a means to permanently "mark" key interaction points within a binding pocket. The subsequent identification of these modified residues by mass spectrometry offers invaluable insights into the architecture of the active site, thereby guiding the rational design of novel inhibitors and deepening our understanding of enzyme function. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully employ CHS in their own investigations.

References

  • Krishnamurty, R., & Maly, D. J. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Advances, 5(53), 42533-42544. [Link]

  • Jones, M. W., & Johnson, D. S. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Future Medicinal Chemistry, 7(13), 1693-1707. [Link]

  • Narayan, A. R., & Cravatt, B. F. (2023). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 14(38), 10334-10348. [Link]

  • ChemInform Abstract: Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. (2015). ChemInform, 46(36). [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The taxonomy of covalent inhibitors. Nature Reviews Drug Discovery, 10(4), 307-319. [Link]

  • Wang, L., et al. (2018). Genetically Encoding Fluorosulfate-l-tyrosine To React with Lysine, Histidine, and Tyrosine via SuFEx in Proteins in Vivo. Journal of the American Chemical Society, 140(17), 5642-5646. [Link]

  • Graczyk, J. (2007). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Redox Report, 12(1-2), 49-55. [Link]

  • Zhang, K., & Yau, P. M. (2006). Emerging mass spectrometry-based technologies for analyses of chromatin changes: analysis of histones and histone modifications. Briefings in functional genomics & proteomics, 5(2), 124-133. [Link]

  • Tang, B., Gladysheva, T., & Lang, P. (2023). An enzyme activity-based workflow for the identification and characterization of covalent inhibitors. SLAS DISCOVERY: Advancing Life Sciences R&D, 28(8), 100250. [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). Journal of Medicinal Chemistry. [Link]

  • Three strategies to design activity-based probes and general workflow... (n.d.). ResearchGate. [Link]

  • Covalent inhibitor drug discovery. (n.d.). Domainex. [Link]

  • Wang, L., et al. (2018). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. Nature chemistry, 10(10), 1055-1062. [Link]

  • Characterization of intact and modified proteins by mass spectrometry. (n.d.). MS Vision. [Link]

  • Reddy, T. S., & Reddy, P. R. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. J App Pharm, 7(1), 1-5. [Link]

  • Verhelst, S. H. L. (2017). Covalent activity-based probes for imaging of serine proteases. Essays in Biochemistry, 61(5), 517-526. [Link]

  • Ward, C. C., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Nature Chemistry, 15(10), 1434-1443. [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future medicinal chemistry, 2(6), 949-964. [Link]

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures. (2023). Molecules, 28(15), 5786. [Link]

  • Hollingworth, G. J., & Moody, C. J. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules (Basel, Switzerland), 28(17), 6214. [Link]

  • Vermilyea, S. (2024). IF Labeling Protocol. protocols.io. [Link]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. (2019). Journal of the American Chemical Society, 141(2), 959-968. [Link]

  • Tsybin, Y. O., et al. (2011). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(12), 2111-2122. [Link]

  • Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. (n.d.). ResearchGate. [Link]

  • Microscopy: Labeling Proteins with Fluorescent Probes (Timothy Mitchison). (2013, November 17). YouTube. [Link]

  • Applications of Sulfonyl Fluorides. (n.d.). ResearchGate. [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. (2023, January 7). Drug Hunter. [Link]

  • Fluorine labeling of proteins for NMR studies. (n.d.). University of Colorado Anschutz Medical Campus. [Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. (2023). Chemical Science, 14(38), 10471-10477. [Link]

  • Resnick, E., et al. (2018). Rapid covalent-probe discovery by electrophile fragment screening. bioRxiv. [Link]

  • Profiling MAP kinase cysteines for targeted covalent inhibitor design. (2017). Chemical Communications, 53(86), 11759-11762. [Link]

  • A short introduction to the core concepts of proteomics and mass spectrometry. (2022, August 8). YouTube. [Link]

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. (2023). ResearchGate. [Link]

  • Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. (2012). Chemical Society Reviews, 41(1), 37-50. [Link]

  • Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. (2023). ChemRxiv. [Link]

  • A Sulfur(VI) fluorides for targeting lysine, tyrosine,... (n.d.). ResearchGate. [Link]

  • Structure-based design and analysis of SuFEx chemical probes. (2020). RSC medicinal chemistry, 11(1), 10-21. [Link]

Sources

Troubleshooting & Optimization

Cyclohexanesulfonyl Fluoride Technical Support Center: Troubleshooting Guides & FAQs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cyclohexanesulfonyl Fluoride (CHSF). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the common side reactions and byproducts you may encounter. Our goal is to empower you with the knowledge to not only troubleshoot your experiments but also to proactively design more robust synthetic strategies.

I. Understanding the Reagent: A Balance of Stability and Reactivity

Cyclohexanesulfonyl fluoride is prized for its role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and as a tool for installing the cyclohexanesulfonyl moiety onto nucleophiles.[1] Compared to its more tempestuous cousin, cyclohexanesulfonyl chloride, CHSF offers greater thermal stability and resistance to hydrolysis, making it a more reliable and user-friendly reagent in many applications.[1] However, this stability does not equate to inertness. Understanding the subtle interplay of factors that can lead to undesired reaction pathways is crucial for success.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the use of Cyclohexanesulfonyl Fluoride.

Q1: My reaction with a primary/secondary amine is sluggish or failing. What's going on?

A1: While CHSF readily reacts with many amines to form sulfonamides, several factors can impede this transformation. Low nucleophilicity of the amine is a common culprit. If your amine is electron-deficient or sterically hindered, the reaction may require activation. Additionally, ensure your reaction conditions are scrupulously anhydrous, as competitive hydrolysis of CHSF can occur, albeit slowly.

Q2: I'm observing a drop in pH during my reaction. Is this normal?

A2: A decrease in pH is often indicative of fluoride ion (F⁻) displacement, which can subsequently be protonated to form hydrofluoric acid (HF) in the presence of a proton source. This is an expected consequence of a successful reaction. However, if the reaction is stalled and the pH is dropping, it could point towards hydrolysis of the CHSF to cyclohexanesulfonic acid.

Q3: Can I use a strong base like an alkoxide with CHSF?

A3: Extreme caution is advised. Strong, non-nucleophilic bases can promote a significant side reaction: elimination to form a highly reactive sulfene intermediate. This is a primary decomposition pathway for aliphatic sulfonyl fluorides with α-protons. It is crucial to select your base carefully, considering its nucleophilicity and steric bulk. For reactions requiring a base, sterically hindered amines are often a safer choice.

Q4: How should I store Cyclohexanesulfonyl Fluoride?

A4: CHSF is relatively stable but should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to minimize hydrolysis from atmospheric moisture. A tightly sealed container is essential.

III. Troubleshooting Guide: Common Side Reactions & Byproducts

This section provides a deeper dive into specific issues, their root causes, and actionable solutions.

Problem 1: Formation of Cyclohexanesulfonic Acid

Symptoms:

  • A significant portion of your starting CHSF is consumed, but the desired product yield is low.

  • Workup reveals a water-soluble, acidic byproduct.

  • LC-MS analysis shows a mass corresponding to cyclohexanesulfonic acid.

Causality: This is a classic hydrolysis byproduct. While CHSF is more resistant to water than its chloride counterpart, prolonged exposure to moisture, especially at elevated temperatures or neutral to slightly basic pH, will lead to the formation of the sulfonic acid.

Solutions:

  • Rigorous Anhydrous Technique: Ensure all glassware is oven-dried, and solvents are rigorously dried before use. Run reactions under an inert atmosphere.

  • Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate the rate of hydrolysis.

  • pH Management: In aqueous workups, consider using a slightly acidic wash (e.g., dilute HCl) to suppress the solubility of the sulfonic acid in the organic layer, facilitating its removal.

Protocol for Byproduct Removal:

If cyclohexanesulfonic acid has formed, it can often be removed during workup:

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water or a saturated sodium bicarbonate solution. The sulfonic acid salt is highly water-soluble and will partition into the aqueous phase.

  • For stubborn emulsions or to ensure complete removal, a brine wash can be employed.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

Problem 2: Suspected Sulfene Formation

Symptoms:

  • A complex mixture of unidentified byproducts is observed by TLC or LC-MS.

  • The reaction mixture turns dark or tar-like.

  • Low mass recovery after workup.

Causality: This issue arises from the base-mediated elimination of HF from CHSF, generating a highly reactive and unstable sulfene intermediate (cyclohexylidene-methanedione). This intermediate can then undergo a variety of unpredictable reactions, including polymerization and reactions with the solvent or other species in the reaction mixture, leading to a complex and often intractable product profile.

Solutions:

  • Base Selection: Avoid strong, non-nucleophilic bases such as metal alkoxides or hydrides. Opt for sterically hindered, non-nucleophilic amine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or diisopropylethylamine (DIPEA) when a base is necessary.

  • Controlled Addition: If a base must be used, add it slowly at a low temperature to control the reaction rate and minimize spikes in basicity.

  • Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the elimination pathway.

Diagram: The Problem of Sulfene Formation

G CHSF Cyclohexanesulfonyl Fluoride Sulfene Sulfene Intermediate (Highly Reactive) CHSF->Sulfene Elimination (-HF) Desired_Product Desired Product (e.g., Sulfonamide) CHSF->Desired_Product Nucleophilic Attack Base Strong, Non-nucleophilic Base (e.g., t-BuOK) Base->Sulfene Byproducts Complex Byproducts/ Polymerization Sulfene->Byproducts Uncontrolled Reactions Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Desired_Product G Start Failed SuFEx Reaction Check_Purity Verify Starting Material Purity Start->Check_Purity Check_Purity->Start If Impure, Purify Change_Catalyst Screen Alternative Catalysts (e.g., Lewis Acids) Check_Purity->Change_Catalyst If Pure Modify_Conditions Modify Reaction Conditions Change_Catalyst->Modify_Conditions Increase_Temp Increase Temperature Modify_Conditions->Increase_Temp Success Successful Reaction Increase_Temp->Success Change_Solvent Change Solvent/ Try 'On-Water' Conditions Change_Solvent->Success Modify_conditions Modify_conditions Modify_conditions->Change_Solvent

Sources

Technical Support Center: Optimizing Cyclohexanesulfonyl Fluoride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of Cyclohexanesulfonyl Fluoride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their synthesis. Cyclohexanesulfonyl fluoride is a valuable building block, and its effective synthesis is crucial for many research applications. This document provides in-depth troubleshooting advice and detailed protocols in a direct question-and-answer format to address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis of cyclohexanesulfonyl fluoride.

Q1: What are the most common synthetic routes to prepare cyclohexanesulfonyl fluoride?

There are several established methods, with the choice often depending on the availability of starting materials. The most prevalent routes start from:

  • Cyclohexanesulfonyl Chloride: This involves a classic halogen exchange (Cl- to F-) reaction, typically using a fluoride salt like potassium fluoride (KF) or potassium bifluoride (KHF₂).[1][2]

  • Cyclohexanesulfonic Acid or its Salts: This route uses a deoxyfluorination agent to convert the sulfonic acid directly to the sulfonyl fluoride. Reagents like Xtalfluor-E® or thionyl fluoride are effective for this transformation.[3][4][5]

  • Cyclohexanethiol or Dicyclohexyl Disulfide: These methods involve oxidation and fluorination steps. For example, dicyclohexyl disulfide can be treated with an electrophilic fluorine source like Selectfluor® in the presence of water.[6]

Q2: My overall yield is consistently low. What are the first things I should check?

Low yield is a common problem that can usually be traced to a few key areas:

  • Purity of Starting Materials: Ensure your starting material (e.g., cyclohexanesulfonyl chloride or sulfonic acid) is pure and, most importantly, anhydrous. Moisture can lead to hydrolysis and significant yield loss.

  • Moisture in the Reaction: The sulfonyl fluoride functional group, while more stable than other sulfonyl halides, can still be susceptible to hydrolysis, especially under harsh conditions or during workup.[7] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Choice of Fluorinating Agent: The effectiveness of your fluorinating agent is critical. For halogen exchange, the solubility and reactivity of the fluoride salt are key. For conversions from sulfonic acids, the potency of the deoxyfluorination reagent dictates success.[3][5]

  • Reaction Temperature: Sub-optimal temperature can lead to an incomplete or slow reaction. Some methods require elevated temperatures to proceed efficiently.[5]

Q3: How can I minimize the hydrolysis of my sulfonyl chloride precursor or sulfonyl fluoride product?

Hydrolysis is a primary cause of yield loss. To mitigate it:

  • Use Potassium Bifluoride (KHF₂): When starting from a sulfonyl chloride, using KHF₂ as the fluoride source is often superior to KF. It creates a less basic environment, reducing the rate of hydrolysis of the sulfonyl fluoride product.[2]

  • Anhydrous Conditions: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Careful Workup: During the aqueous workup, minimize the contact time of your product with the aqueous phase. Use cold water or brine for washes and work quickly.

Q4: Is a catalyst necessary for the synthesis?

A catalyst is not always required, but it can significantly improve reaction rates and yields in certain methods.

  • Phase-Transfer Catalysts: For the halogen exchange from sulfonyl chlorides, a phase-transfer catalyst like 18-crown-6 can dramatically improve the efficiency of the reaction by increasing the effective concentration of fluoride ions in the organic solvent.[1][7]

  • Lewis Bases: In the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, Lewis bases like tertiary amines are often used as catalysts.[8][9]

Troubleshooting Guide: Specific Experimental Issues

This section provides detailed solutions to specific problems you might encounter during the synthesis.

Part 1: Starting Materials and Reagents

Q: I'm starting from cyclohexanesulfonyl chloride, and my reaction is sluggish with low conversion. Why?

A: This is a common issue often related to the fluoride source's reactivity.

  • Causality: Potassium fluoride (KF) has very low solubility in many organic solvents like acetonitrile. If the fluoride ion is not available in solution, the nucleophilic substitution will not proceed efficiently.

  • Solution:

    • Employ a Phase-Transfer Catalyst: Add a catalytic amount (e.g., 5 mol%) of 18-crown-6 ether. The crown ether complexes the potassium ion, making the "naked" fluoride anion much more soluble and nucleophilic in the organic phase.[1][7]

    • Use an Alternative Fluoride Source: Consider using potassium bifluoride (KHF₂). It has shown high efficiency for this transformation, even without a catalyst, and helps prevent product hydrolysis.[2]

    • Solvent Choice: Ensure your solvent is appropriate. Acetonitrile is commonly used for these reactions.[1][7]

Q: I am using cyclohexanesulfonic acid sodium salt, but the yield is much lower than expected from literature reports. What's going wrong?

A: While convenient, sulfonic acid salts can sometimes be less reactive than their free-acid counterparts under certain conditions.[5]

  • Causality: The lower reactivity can be due to the stability of the salt or unfavorable reaction kinetics with certain deoxyfluorination reagents.

  • Solutions:

    • Optimize Reagent Stoichiometry and Temperature: When using thionyl fluoride, for example, increasing the equivalents of the reagent (up to 3 equivalents) and elevating the temperature (e.g., to 130 °C) can drive the reaction to completion, achieving yields up to 98%.[5]

    • Use Additives: If using a reagent like Xtalfluor-E®, where the salt form gives poor results, the addition of sodium fluoride (NaF) and an increase in temperature can overcome this issue and lead to high yields.[5]

    • Convert to the Free Acid: As a last resort, you can convert the sodium salt to the free sulfonic acid before the deoxyfluorination step, although this adds an extra step to your synthesis.

Part 2: Reaction Conditions

Q: My reaction generates several unidentified byproducts. How can I improve the selectivity?

A: Byproduct formation is typically due to side reactions caused by overly harsh conditions or reactive impurities.

  • Causality: High temperatures can cause decomposition of reagents or products. For syntheses starting from precursors made via radical reactions, residual radical initiators or scavengers could interfere.[10] In deoxyfluorination reactions, the solvent itself can sometimes react; for instance, DMF can be deoxygenated at high temperatures.[5]

  • Solutions:

    • Lower the Reaction Temperature: Determine if a lower temperature is sufficient for conversion. Milder conditions often lead to cleaner reactions. For example, reactions with Xtalfluor-E® can often be run at room temperature in acetonitrile, providing a milder alternative to high-temperature methods.[5]

    • Change the Solvent: If you suspect solvent participation (e.g., with DMF), switch to a more inert solvent like acetonitrile.

    • Purify Starting Materials: Ensure your starting material is free from contaminants from previous steps.

Workflow & Decision Making

The following diagram illustrates a logical workflow for troubleshooting low-yield issues in cyclohexanesulfonyl fluoride synthesis.

G start Low Yield Observed check_sm Step 1: Verify Starting Material (Purity, Anhydrous?) start->check_sm sm_impure Impure or Wet SM check_sm->sm_impure No sm_ok SM is Pure & Dry check_sm->sm_ok Yes check_cond Step 2: Analyze Reaction Conditions (Temp, Solvent, Reagents) cond_subopt Sub-optimal Conditions check_cond->cond_subopt No cond_ok Conditions are Optimized check_cond->cond_ok Yes check_workup Step 3: Review Workup & Purification (Hydrolysis, Loss during extraction?) workup_issue Product Loss During Workup check_workup->workup_issue action_purify_sm Action: Purify/Dry Starting Material sm_impure->action_purify_sm sm_ok->check_cond action_optimize_cond Action: Optimize Temperature, Change Solvent/Reagent, Add Catalyst cond_subopt->action_optimize_cond cond_ok->check_workup action_refine_workup Action: Minimize Water Contact, Use Anhydrous Solvents, Optimize Chromatography workup_issue->action_refine_workup end Yield Improved action_purify_sm->end action_optimize_cond->end action_refine_workup->end G cluster_0 Starting Materials cluster_1 Reaction Type A Cyclohexanesulfonyl Chloride R1 Halogen Exchange (e.g., KHF₂) A->R1 B Cyclohexanesulfonic Acid / Salt R2 Deoxyfluorination (e.g., Xtalfluor-E®) B->R2 C Cyclohexanethiol R3 Oxidative Fluorination C->R3 Product Cyclohexanesulfonyl Fluoride R1->Product R2->Product R3->Product

Sources

how to increase the selectivity of Cyclohexanesulfonyl fluoride reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: SuFEx Optimization Subject: Increasing Selectivity of Cyclohexanesulfonyl Fluoride Reactions Ticket ID: SF-CYC-SEL-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are working with Cyclohexanesulfonyl Fluoride (CySF) .[1][2] Unlike its aryl counterparts (e.g., tosyl fluoride) or highly reactive Michael acceptors (e.g., ethenesulfonyl fluoride), CySF is a secondary alkyl sulfonyl fluoride .

Crucial Insight: CySF possesses a "Goldilocks" reactivity profile—it is significantly less electrophilic than aryl sulfonyl fluorides due to the lack of resonance activation and the steric bulk of the cyclohexyl ring.

  • The Feature, Not the Bug: This lower inherent reactivity is your primary tool for selectivity. CySF is kinetically stable (latent) until specifically activated.

  • The Strategy: To increase selectivity, you must stop "forcing" the reaction with excess heat or indiscriminate bases and instead use Gated Activation —turning the electrophile "on" only for the specific nucleophile of interest.

Module 1: The Mechanistic Core (Understanding Selectivity)

Selectivity in SuFEx (Sulfur-Fluoride Exchange) is driven by the unique stability of the S(VI)-F bond.[3] Unlike sulfonyl chlorides, which disintegrate via heterolytic cleavage, the S-F bond requires a "pull-push" mechanism to break.

The Selectivity Decision Tree

The following diagram illustrates the logic flow for selecting the correct activation mode based on your target nucleophile.

SuFEx_Selectivity Start Target Nucleophile? Amine Primary/Secondary Amine (Lysine, N-terminus) Start->Amine Phenol Phenol/Alcohol (Tyrosine, Serine) Start->Phenol BaseCat H-Bond Activation (General Base Catalysis) Amine->BaseCat Direct SuFEx SiMask Silyl Ether Masking (Si-SuFEx) Phenol->SiMask Protect as TMSO-Ar Selectivity1 Control via pH (Target unprotonated species) BaseCat->Selectivity1 Bifluoride Bifluoride Activation (HF2-) SiMask->Bifluoride Catalyst Selectivity2 Orthogonal Reactivity (Only reacts with Si-O) Bifluoride->Selectivity2

Caption: Decision tree for selecting activation modes. Amine modification relies on proton management, while phenolic modification utilizes silicon-gated orthogonality.

Module 2: Troubleshooting Reactivity

Q1: My reaction with a primary amine is sluggish. Should I heat it? A: No. Heating CySF often leads to elimination (desulfonylation) or non-specific hydrolysis.

  • Diagnosis: The secondary cyclohexyl group provides steric hindrance, protecting the sulfur center.

  • Solution: Switch the catalyst. If you are using TEA (Triethylamine), it is likely too weak for CySF.

    • Upgrade: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or BTMG (2-tert-Butyl-1,1,3,3-tetramethylguanidine) .[3] These bases are strong enough to activate the S-F bond via H-bonding but bulky enough to avoid acting as nucleophiles themselves.

Q2: I am seeing hydrolysis (formation of sulfonic acid) instead of the desired product. A: This indicates your "activation gate" is too open to water.

  • Cause: High pH in aqueous media or wet organic solvents with a hygroscopic base.

  • Fix:

    • Biphasic System: Use a DCM/Water or Toluene/Water system. CySF stays in the organic phase, protecting it from bulk water hydrolysis until it meets the nucleophile at the interface.

    • Si-SuFEx: Convert your alcohol/phenol to a silyl ether (TMSO-R). The reaction between R-SO2F and TMSO-R is water-tolerant because the S-F bond does not "see" the oxygen until the Silicon strips the Fluorine.

Q3: How do I label a specific Lysine in a protein without hitting others? A: Utilize pKa Tuning .

  • Logic: CySF reacts preferentially with unprotonated amines.

  • Protocol: Run the reaction at pH 7.2 - 7.5 .

    • N-terminal amines (pKa ~7.6-8.0) will have a higher population of unprotonated species than Lysine side chains (pKa ~10.5).

    • By keeping the pH near physiological levels, you kinetically favor the most acidic amine (the N-terminus) or Lysines in unique microenvironments that depress their pKa.

Module 3: Optimization Protocols

Protocol A: The "Si-SuFEx" Method (Highest Selectivity for Alcohols/Phenols)

Best for: Coupling CySF to complex scaffolds with multiple nucleophiles.

Reagents:

  • Cyclohexanesulfonyl fluoride (1.0 equiv)

  • Silyl Ether Nucleophile (R-OTMS) (1.1 equiv)

  • Catalyst: DBU (10-20 mol%) OR TASF (anhydrous source of fluoride)

Step-by-Step:

  • Preparation: Ensure the alcohol is protected as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) ether. This "masks" the nucleophile from non-specific electrophiles.

  • Solvent: Dissolve both components in Acetonitrile (MeCN) . (MeCN stabilizes the transition state).

  • Initiation: Add DBU (20 mol%).

    • Mechanism:[4][5] DBU activates the silicon center, initiating the formation of the strong Si-F bond (approx. 140 kcal/mol), which drives the thermodynamic exchange.

  • Monitoring: Stir at Room Temperature (RT). CySF is slower than aryl-SF; expect reaction times of 2–6 hours.

  • Quench: The byproduct is volatile TMS-F (gas). Simply concentrate the reaction mixture.

Protocol B: The "Buffered" Method (Selectivity for Amines)

Best for: Chemical biology, peptide labeling.

Reagents:

  • Cyclohexanesulfonyl fluoride (in DMSO stock)

  • Peptide/Protein (in PBS buffer)

Step-by-Step:

  • Buffer Selection: Prepare 0.1 M Phosphate Buffer (pH 7.4) . Avoid Tris or Glycine buffers (they contain competing amines).

  • Concentration: Dissolve protein to 50–100 µM.

  • Addition: Add CySF (10–50 equiv relative to protein) from a DMSO stock. Keep final DMSO < 5%.

  • Incubation: Incubate at 25°C for 1 hour.

    • Note: Unlike sulfonyl chlorides which react in seconds, CySF allows the molecule to "explore" the protein surface and find the most nucleophilic/accessible amine before reacting.

  • Purification: Remove excess CySF via size-exclusion chromatography (PD-10 column) or dialysis.

Module 4: Comparative Data

Reactivity Profiles of Sulfonyl Fluorides

Electrophile TypeRelative ReactivitySelectivity DriverRecommended Catalyst
Aryl-SO2F HighElectronic (Hammett)TEA / DBU
Alkenyl-SO2F (ESF) Very HighMichael AdditionNone (Spontaneous)
Alkyl-SO2F (Primary) ModerateStericDBU
Cyclohexyl-SO2F Low (Latent) Steric + Activation BTMG / BEMP

Module 5: FAQs

Q: Can I use "Click" chemistry conditions (CuAAC) with CySF? A: SuFEx is orthogonal to CuAAC. You can have an azide and an alkyne in the same pot as CySF, and they will not interfere. However, copper is not required for SuFEx. Do not add copper; it won't help and might degrade your protein.

Q: Why is my yield lower with CySF compared to Tosyl Fluoride? A: This is expected. The electron-rich alkyl chain does not pull electron density away from the sulfur as effectively as an aromatic ring.

  • Fix: Increase concentration (up to 1M if possible in synthesis) or switch to a "Superbase" catalyst like BEMP if DBU fails.

Q: Is CySF stable in plasma? A: Yes. Alkyl sulfonyl fluorides are remarkably stable in plasma compared to sulfonyl chlorides or fluorosulfonates. This makes them excellent candidates for in vivo covalent probes.

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][5][6][7] Angewandte Chemie International Edition, 53(36), 9430–9448. [Link]

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. MedChemComm, 6(7), 1115-1129. [Link]

  • Zheng, Q., Dong, J., & Sharpless, K. B. (2016). SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization.[8] Nature Chemistry, 8, 1-13. [Link]

  • Smedley, C. J., et al. (2018). Accelerated SuFEx Click Chemistry for Modular Synthesis. Angewandte Chemie, 57, 1-6. [Link]

Sources

overcoming poor solubility of Cyclohexanesulfonyl fluoride in reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for the Applied Synthesis & Chemical Biology Division . It addresses the specific physicochemical challenges of Cyclohexanesulfonyl fluoride (CySO₂F) , focusing on its lipophilic cyclohexyl core which creates solubility bottlenecks in aqueous SuFEx (Sulfur-Fluoride Exchange) applications and polar synthetic workflows.[1]

Executive Summary & Compound Profile

Cyclohexanesulfonyl fluoride is a robust SuFEx connector.[1][2] Unlike its aromatic counterparts (e.g., benzenesulfonyl fluoride), the cyclohexyl ring imparts significant lipophilicity (


) and steric bulk.[1]

The Core Challenge: While the sulfonyl fluoride headgroup (


) is designed for "click" chemistry in aqueous buffers, the aliphatic tail resists solvation in water. This creates a heterogeneous reaction environment  where the reagent precipitates before it can engage with the target nucleophile (e.g., protein residue or amine), leading to "false negatives" in screening or low yields in synthesis.
PropertyValueImplication
Molecular Weight 166.21 g/mol Small molecule, prone to aggregation at high conc.[1]
Physical State Colorless Liquid/OilImmiscible with water; requires dispersion.[1]
LogP (Est.) ~2.1Prefers organic phase; poor aqueous solubility.[1]
Stability High (vs. Chlorides)Resists hydrolysis, allowing longer equilibration times.[1]

Troubleshooting Guide (Q&A)

Direct solutions to common user tickets.

Scenario A: Biological Applications (Protein Labeling/SuFEx)

Q1: I see a "milky" precipitate immediately upon adding CySO₂F to my PBS buffer. How do I fix this? Diagnosis: This is the "Oiling Out" effect.[1] You likely added a high-concentration stock (e.g., 100 mM in DMSO) directly to water, causing rapid phase separation of the lipophilic cyclohexyl derivative.[1] Solution:

  • Lower the Stock Concentration: Dilute your stock to 10 mM in DMSO before adding to the buffer.

  • Stepwise Addition: Do not add the reagent all at once. Add it slowly while vortexing.

  • Co-solvent Optimization: Ensure the final reaction mixture contains 5–10% DMSO or Ethanol .[1] This creates a solvation shell around the cyclohexyl ring.[1]

  • Use a Surfactant: If protein stability permits, add 0.1% Triton X-100 or Tween-20 .[1] This micellizes the CySO₂F, keeping it dispersed and available for reaction.[1]

Q2: My labeling efficiency is <5% despite using 10 equivalents of CySO₂F. Diagnosis: The reagent is likely sequestered in hydrophobic pockets of the vessel or precipitated, rather than reacting. Solution:

  • Switch to "On-Water" Conditions: Instead of trying to force solubility, vigorously agitate the emulsion. The unique "on-water" effect (accelerated reaction at the organic-water interface) often drives SuFEx chemistry better than homogeneous solution.[1]

  • Protocol Adjustment: Increase agitation (shaking at 1000 rpm) rather than just incubating.

Scenario B: Chemical Synthesis (Derivatization)

Q3: The reaction with a polar amine in Acetonitrile is stalling. Diagnosis: While CySO₂F dissolves in MeCN, the fluoride leaving group exchange requires a transition state that might be energetically unfavorable in pure organic solvent without activation. Solution:

  • Add a Catalyst: Use DBU (1.2 equiv) or BTMG .[1] The base activates the amine and stabilizes the transition state.

  • Phase Transfer: If the amine is a salt (e.g., hydrochloride), add 18-Crown-6 or Tetrabutylammonium fluoride (TBAF) (catalytic amount) to solubilize the reacting partners.[1]

Decision Frameworks (Visualized)

Figure 1: Solvent System Selection Strategy

Use this logic tree to select the optimal solvent system based on your reaction type.

SolventSelection Start Start: Select Application AppType Reaction Type? Start->AppType Bio Biological / Aqueous (Protein Labeling) AppType->Bio Aqueous Synth Organic Synthesis (Small Molecule) AppType->Synth Organic ProteinStable Is Protein Stable in >10% Organic? Bio->ProteinStable ReactantPol Nucleophile Polarity? Synth->ReactantPol YesStable Use 10-20% DMSO/EtOH Co-solvent System ProteinStable->YesStable Yes NoStable Use 0.1% Surfactant (Triton X-100) or Cyclodextrin Host ProteinStable->NoStable No PolarNuc Polar/Salt (e.g., Amine HCl) ReactantPol->PolarNuc LipNuc Lipophilic Nucleophile ReactantPol->LipNuc SolnPolar Biphasic System: DCM/Water + TBAB (PTC) PolarNuc->SolnPolar SolnLip Homogeneous: DCM or THF + DBU (Base) LipNuc->SolnLip

Caption: Decision tree for optimizing Cyclohexanesulfonyl fluoride solubility based on application constraints.

Optimized Experimental Protocols

Protocol A: "On-Water" SuFEx Labeling (For Proteins)

Designed to overcome poor solubility in PBS by leveraging interfacial reactivity.[1]

Reagents:

  • Target Protein (1 mg/mL in PBS, pH 7.4)

  • Cyclohexanesulfonyl fluoride (100 mM stock in DMSO)[1]

  • Critical Additive: 18-Crown-6 (optional, for acceleration) or Triton X-100.[1]

Steps:

  • Preparation: Aliquot 90 µL of protein solution into a glass vial (glass prevents plastic absorption of the lipophilic probe).

  • Activation: Add 1 µL of 100 mM CySO₂F stock directly to the vortexing solution.

    • Note: Final concentration = 1 mM.[1] Final DMSO = 1%.[1]

    • Observation: The solution may turn slightly cloudy. This is expected.

  • Incubation: Incubate at 37°C for 1–4 hours with continuous shaking (1000 rpm) .

    • Why: Shaking maintains the emulsion.[1] Static incubation leads to phase separation and reaction failure.[1]

  • Quenching: Add cold acetone or perform spin-column filtration to remove unreacted probe.[1]

Protocol B: Biphasic Synthesis of Sulfonamides

For reacting CySO₂F with polar amines that don't dissolve in DCM.

Reagents:

  • Amine hydrochloride (1.0 equiv)[1]

  • Cyclohexanesulfonyl fluoride (1.1 equiv)[1]

  • Solvent: DCM : Water (1:1 ratio)[1]

  • Base: Potassium Carbonate (

    
    , 2.0 equiv)[1]
    
  • Catalyst: TBAB (Tetrabutylammonium bromide, 5 mol%)[1]

Steps:

  • Dissolve CySO₂F in DCM.[1]

  • Dissolve Amine HCl and

    
     in water.[1]
    
  • Combine phases. Add TBAB.

  • Vigorous Stirring: Stir at >1200 rpm. The TBAB transports the deprotonated amine into the organic phase (or fluoride to aqueous) to facilitate the coupling.

  • Monitoring: Monitor by TLC. The reaction usually completes in <2 hours due to the high local concentration in the organic phase.

Solvent Compatibility & Solubility Matrix

SolventSolubility RatingSuitability for CySO₂FNotes
Dichloromethane (DCM) ExcellentHigh (Synthesis)Best for synthesis; easily removed.[1]
DMSO GoodHigh (Stock Solutions)Standard for biological stocks (up to 500 mM).[1]
Acetonitrile (MeCN) GoodMediumGood for analysis; can slow down nucleophilic attack if dry.[1]
Water / PBS Poor (<1 mM) Low (Direct use)Requires co-solvent (DMSO) or surfactant.
Ethanol/Methanol ModerateMediumCan cause solvolysis (formation of ethyl ester) over long periods at high pH.[1]

Scientific Rationale & Mechanism

The poor aqueous solubility of cyclohexanesulfonyl fluoride is driven by the hydrophobic effect . The ordered water network forces the non-polar cyclohexyl rings to aggregate, reducing the effective surface area available for the SuFEx reaction.

Why "On-Water" works: According to Sharpless and colleagues, the interface between water and hydrophobic organics (like CySO₂F droplets) exhibits unique hydrogen-bonding kinetics.[1] The "dangling" OH groups at the interface can catalyze the fluoride exchange, often making heterogeneous emulsions faster than homogeneous solutions, provided agitation is sufficient [1].

Why Phase Transfer Catalysis (PTC) works: In synthetic applications, PTCs like TBAB or 18-crown-6 act as shuttles.[1][2] They pair with the ionic nucleophile (e.g., a deprotonated amine) and drag it into the organic layer where the CySO₂F resides, overcoming the solubility mismatch [2].

References

  • Phase transfer catalysis. Preparation of aliphatic and aromatic sulfonyl fluorides . Journal of Organic Chemistry. Retrieved from [Link][1]

  • Sulfonyl fluorides as privileged warheads in chemical biology . Chemical Science. Retrieved from [Link]

  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange . NIH PubMed Central.[1] Retrieved from [Link]

  • Cyclohexanesulfonyl fluoride Properties & Safety . PubChem. Retrieved from [Link][1]

End of Technical Guide TSC-CYSF-004

Sources

preventing hydrolysis of sulfonyl fluorides during experiments

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for sulfonyl fluoride chemistry. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical insights and practical, field-proven advice for preventing the hydrolysis of sulfonyl fluorides during your experiments. This resource is structured to address common challenges and provide clear, actionable solutions to ensure the integrity and success of your work.

Troubleshooting Guide: Preventing Sulfonyl Fluoride Hydrolysis

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. The focus here is on causality and immediate corrective actions.

Q1: My sulfonyl fluoride probe is showing significant degradation in my aqueous buffer, even during short experiments. What's the likely cause?

A1: The primary suspect is pH-mediated hydrolysis. The stability of sulfonyl fluorides is highly dependent on the pH of the aqueous medium.[1] Generally, their stability decreases as the pH becomes more basic.[1] At elevated pH, the concentration of hydroxide ions (a potent nucleophile) increases, accelerating the attack on the electrophilic sulfur center of the sulfonyl fluoride. This leads to the formation of the corresponding sulfonic acid and a fluoride ion, rendering your probe inactive.[1][2][3]

Immediate Troubleshooting Steps:

  • Measure the pH of your buffer: Do not rely on the theoretical pH. Ensure it is accurately measured and within the optimal range for sulfonyl fluoride stability (ideally pH 7-7.5 for many applications).

  • Lower the experimental pH: If your protocol allows, reducing the pH to a more neutral or slightly acidic range can significantly slow down hydrolysis.

  • Reduce incubation time: Minimize the time the sulfonyl fluoride is in the aqueous buffer before reacting with its target.

  • Decrease the temperature: Hydrolysis, like most chemical reactions, is temperature-dependent. Performing your experiment at a lower temperature (e.g., 4°C instead of room temperature) can dramatically improve stability.[1]

Q2: I'm observing low labeling efficiency of my target protein despite using a freshly prepared solution of my sulfonyl fluoride probe. Could hydrolysis be the culprit?

A2: Yes, hydrolysis is a strong possibility, as it directly competes with the desired reaction with nucleophilic amino acid residues on your protein.[4] Low labeling efficiency can often be traced back to premature degradation of the probe.

Several factors beyond basic pH can contribute to this:

  • Buffer Composition: Certain buffer components can catalyze hydrolysis. While specific catalytic effects are not extensively documented for all sulfonyl fluorides, it's a variable to consider. Phosphate buffers are commonly used, but it is always best to empirically test your specific sulfonyl fluoride's stability in your chosen buffer system.

  • Presence of Extraneous Nucleophiles: Your experimental system may contain other nucleophiles besides your target protein that can react with the sulfonyl fluoride.

  • Reagent Integrity: Ensure your stock solution of the sulfonyl fluoride has been properly stored (see FAQ section below) and that the solvent used for the stock (e.g., DMSO) is anhydrous.

Workflow for Diagnosing Low Labeling Efficiency:

G start Low Labeling Efficiency Observed check_reagent Verify Reagent Integrity (Age, Storage, Anhydrous Stock) start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok check_conditions Assess Experimental Conditions conditions_ok Conditions OK check_conditions->conditions_ok reagent_ok->check_conditions [Good] optimize_reagent Prepare Fresh Reagent Stock reagent_ok->optimize_reagent [Suspect] optimize_ph Optimize Buffer pH (Aim for pH 7-7.5 if possible) conditions_ok->optimize_ph [pH > 8] optimize_temp Lower Experimental Temperature (e.g., 4°C) conditions_ok->optimize_temp [Temp > RT] optimize_time Minimize Incubation Time conditions_ok->optimize_time [Long Incubation] reassess Re-run Experiment & Assess Labeling optimize_reagent->reassess optimize_ph->reassess optimize_temp->reassess optimize_time->reassess

Caption: Troubleshooting workflow for low labeling efficiency.

Q3: I'm working with a sulfonyl fluoride that is particularly sensitive to hydrolysis. Are there any formulation strategies to enhance its stability in my experiments?

A3: For highly sensitive sulfonyl fluorides, consider preparing the stock solution in an anhydrous aprotic solvent like DMSO or DMF and adding it to the aqueous reaction buffer immediately before starting the experiment. The key is to minimize the time the compound is exposed to the aqueous environment. For some applications, the use of co-solvents might be possible, but this needs to be validated for its effect on the biological system under study.

Frequently Asked Questions (FAQs)

General Stability

Q: How stable are sulfonyl fluorides compared to sulfonyl chlorides? A: Sulfonyl fluorides are significantly more stable than their sulfonyl chloride counterparts.[1][5] The strong sulfur-fluorine (S-F) bond contributes to their enhanced thermal and hydrolytic stability.[1][6] This makes them more suitable for applications in biological systems and aqueous experimental media.[1]

Q: What is the primary degradation product of sulfonyl fluoride hydrolysis? A: The hydrolysis of a sulfonyl fluoride yields the corresponding sulfonic acid and a fluoride ion.[1][2][3] The sulfonic acid is generally stable and, in many cases, does not interfere with biological assays, but this should be confirmed for your specific system.

Mechanism of Hydrolysis

Q: What is the mechanism of sulfonyl fluoride hydrolysis? A: The hydrolysis of sulfonyl fluorides typically proceeds through a nucleophilic attack of a water molecule or a hydroxide ion on the electrophilic sulfur atom. This is followed by the departure of the fluoride leaving group. The reaction is generally faster under basic conditions due to the higher concentration of the more nucleophilic hydroxide ion.

G reagents R-SO₂F + OH⁻ transition_state [R-SO₂(F)(OH)]⁻ (Transition State) reagents->transition_state Nucleophilic Attack products R-SO₃H + F⁻ transition_state->products Fluoride Elimination

Caption: Simplified mechanism of base-catalyzed hydrolysis of sulfonyl fluorides.

Experimental Conditions

Q: What are the optimal storage conditions for sulfonyl fluorides? A: Solid sulfonyl fluorides should be stored in a cool, dry place, tightly sealed to protect from moisture. Stock solutions in anhydrous solvents like DMSO or DMF should be stored at low temperatures (-20°C or -80°C) to maximize their shelf life.[1] Before use, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q: How does temperature affect the rate of hydrolysis? A: Higher temperatures accelerate the rate of hydrolysis.[1] It is always recommended to perform experiments at the lowest practical temperature that still allows for efficient reaction with the intended biological target.

Q: Which amino acid residues do sulfonyl fluorides react with? A: Sulfonyl fluorides are known to react with a range of nucleophilic amino acid residues. The primary targets are typically tyrosine, serine, and threonine.[7] However, reactions with lysine, cysteine, and histidine have also been reported, often depending on the specific protein context and the reactivity of the sulfonyl fluoride probe.[7][8]

Data and Protocols
Table 1: General Guidelines for Enhancing Sulfonyl Fluoride Stability
ParameterRecommendationRationale
pH Maintain pH between 7.0 and 7.5 where possible.Minimizes the concentration of hydroxide ions, reducing the rate of base-catalyzed hydrolysis.[1]
Temperature Perform experiments at the lowest practical temperature (e.g., 4°C).Slows the kinetics of the hydrolysis reaction.[1]
Stock Solutions Prepare in anhydrous DMSO or DMF. Store at -20°C or -80°C.Prevents premature hydrolysis from trace amounts of water.[1]
Working Solutions Add stock solution to aqueous buffer immediately before use.Minimizes the time the compound is exposed to the aqueous environment.
Buffer Choice Empirically test stability in your chosen buffer system.Some buffer components may influence the rate of hydrolysis.
Protocol: General Procedure for a Protein Labeling Experiment
  • Preparation of Reagents:

    • Prepare your protein of interest in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a 10-100 mM stock solution of your sulfonyl fluoride probe in anhydrous DMSO.

  • Reaction Setup:

    • On the day of the experiment, bring all reagents to the desired experimental temperature (e.g., place on ice if conducting the reaction at 4°C).

    • In a microcentrifuge tube, add your protein to the reaction buffer.

    • Immediately before starting the reaction, dilute your sulfonyl fluoride stock solution to the desired final concentration in the reaction buffer containing the protein. Mix gently by pipetting.

  • Incubation:

    • Incubate the reaction mixture for the desired amount of time at the chosen temperature. This step should be optimized to balance labeling efficiency with probe hydrolysis.

  • Quenching and Analysis:

    • Quench any unreacted sulfonyl fluoride by adding a nucleophile-rich solution (e.g., Tris buffer or a solution containing DTT or β-mercaptoethanol), if necessary for downstream applications.

    • Proceed with your downstream analysis (e.g., SDS-PAGE, mass spectrometry) to assess labeling efficiency.

References
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. (2023-01-17).
  • The Chemistry of Sulfonyl Fluorides: SF5 and/or SO2F Containing Compounds as Precursors to Sulfonic Acids. Google Books.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry.
  • Issues with 2-phenoxyethane-1-sulfonyl fluoride stability in aqueous solutions. Benchchem.
  • Sulfuryl fluoride | F2SO2 | CID 17607. PubChem.
  • Technical Support Center: Troubleshooting 2-Phenoxyethane-1-sulfonyl Fluoride Labeling Efficiency. Benchchem.
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. (2019-07-13).
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI). Thieme. (2024-09-05).
  • Sulfonyl Fluoride Synthesis through Electrochemical Oxid
  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. (2021-07-08).
  • Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology. BLDpharm. (2025-05-23).

Sources

Validation & Comparative

Comparative Guide: Reactivity of Alkyl vs. Aryl Sulfonyl Fluorides in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Sulfur(VI) Renaissance

Sulfonyl fluorides (


) have transcended their traditional role as simple protease inhibitors to become the cornerstone of Sulfur-Fluoride Exchange (SuFEx)  chemistry. For chemical biologists and drug developers, selecting between an Alkyl-Sulfonyl Fluoride (Alkyl-SF)  and an Aryl-Sulfonyl Fluoride (Aryl-SF)  is not merely a structural choice—it is a decision that dictates the probe's mechanism of action, hydrolytic stability, and proteome-wide selectivity.

This guide objectively compares these two classes, grounding the analysis in the mechanistic divergence between sulfene-mediated elimination (Alkyl) and direct nucleophilic substitution (Aryl).

Mechanistic Divergence

The reactivity difference between Alkyl- and Aryl-SFs is rooted in the presence or absence of


-protons.
Alkyl-SF: The Sulfene Pathway

Alkyl-SFs possessing


-protons (e.g., PMSF) often react via an E1cB-like elimination-addition mechanism . Base-mediated deprotonation generates a highly reactive, transient sulfene intermediate  (

). This species is indiscriminate, reacting rapidly with nearby nucleophiles or water, driving hydrolysis.
Aryl-SF: Tunable Substitution

Aryl-SFs lack


-protons. They react exclusively via direct nucleophilic substitution  at the sulfur center. This pathway has a higher activation energy barrier, rendering them kinetically stable in water until "activated" by the specific microenvironment of a protein pocket (e.g., hydrogen bonding to the sulfonyl oxygens or proximity to a basic residue).

MechanismComparison cluster_alkyl Alkyl-SF (e.g., PMSF) cluster_aryl Aryl-SF (SuFEx) AlkylStart R-CH2-SO2-F Sulfene [R-CH=SO2] Sulfene Intermediate AlkylStart->Sulfene -HF (Base) AlkylProd Covalent Adduct or Hydrolysis Sulfene->AlkylProd + NuH / H2O ArylStart Ar-SO2-F TS Pentacoordinate Transition State ArylStart->TS + NuH (Proximity Driven) ArylProd Covalent Adduct (Stable) TS->ArylProd -HF

Figure 1: Mechanistic dichotomy. Alkyl-SFs (top) often proceed via a highly reactive sulfene intermediate, leading to instability. Aryl-SFs (bottom) require direct attack, offering stability and tunable reactivity.

Comparative Reactivity Profile

The following data consolidates kinetic studies and proteomic profiling results (e.g., from Jones, Sharpless, and Kelly labs).

FeatureAlkyl-SF (e.g., PMSF)Aryl-SF (e.g., Benzenesulfonyl fluoride)
Primary Mechanism Elimination-Addition (Sulfene)Direct Nucleophilic Substitution (

-like)
Hydrolytic Stability (pH 7.4) Low (

hours)
High (

hours to days)
Reactivity Driver Steric fit + Acidity of

-proton
Electronic tuning (

-Hammett values)
Residue Selectivity Serine (Active Site) >> CysTyr, Lys, His, Ser (Context Dependent)
Chemical Biology Utility Broad Spectrum Protease InhibitionSuFEx Click, ABPP, Targeted Covalent Inhibitors
Tunability Limited (Sterics/Chain Length)High (e- withdrawing/donating groups)
Key Insight: The "Goldilocks" Zone
  • Alkyl-SFs are "sledgehammers": effective for rapid inactivation of active-site serines but too unstable for long-duration live-cell experiments.

  • Aryl-SFs are "smart bombs": they remain inert in the cytosol but react specifically when bound to a target that stabilizes the transition state.

Experimental Protocols

Protocol A: Synthesis of an Aryl-SF Probe (SuFEx Hub)

Context: Converting a sulfonyl chloride to a fluoride is the standard entry point. This method uses KHF2 for a robust, aqueous-insensitive conversion.

Reagents:

  • Aryl Sulfonyl Chloride (

    
    )
    
  • Potassium Bifluoride (

    
    ) - Caution: Corrosive/Toxic
    
  • Acetonitrile (

    
    ) / Water
    

Workflow:

  • Dissolution: Dissolve 1.0 equiv of

    
     in MeCN (0.5 M).
    
  • Activation: Prepare a saturated aqueous solution of

    
     (approx. 4-5 M).
    
  • Reaction: Add the

    
     solution (2.0 equiv) to the organic phase. Stir vigorously at Room Temperature (RT).
    
    • Note: The biphasic nature protects the product from hydrolysis while driving the Cl

      
       F exchange.
      
  • Monitoring: Monitor by TLC or LC-MS. Conversion is typically complete in < 4 hours.

  • Workup: Dilute with EtOAc, wash with water x3, brine x1. Dry over

    
    .
    
  • Purification: Aryl-SFs are stable on silica. Purify via flash chromatography if needed.

Protocol B: Activity-Based Protein Profiling (ABPP)

Context: Comparing labeling efficiency between Alkyl and Aryl probes in lysate.

  • Lysate Prep: Prepare proteome lysate (1 mg/mL) in PBS (pH 7.4). Avoid DTT/nucleophilic buffers initially.

  • Probe Incubation:

    • Alkyl-SF Arm: Add PMSF-alkyne (50

      
      M). Incubate for 30 mins  (due to instability).
      
    • Aryl-SF Arm: Add Aryl-SF-alkyne (50

      
      M). Incubate for 2-4 hours  (requires longer time/proximity).
      
  • Click Chemistry: Add CuAAC reagents (100

    
    M CuSO4, 500 
    
    
    
    M THPTA, 100
    
    
    M Azide-Tag, 1 mM Sodium Ascorbate). React for 1 hr at RT.
  • Analysis: Quench with SDS-loading buffer. Analyze via SDS-PAGE (fluorescence) or Streptavidin enrichment + LC-MS/MS.

Decision Framework: Which Warhead to Choose?

Use this logic flow to select the appropriate sulfonyl fluoride for your application.

SelectionLogic Start Select Application TargetKnown Is the Target Known? Start->TargetKnown ActiveSite Targeting Active Site Serine Hydrolase? TargetKnown->ActiveSite Yes Aryl Use ARYL-SF (SuFEx Probe) TargetKnown->Aryl No (Broad Profiling) LiveCell Live Cell / Long Duration? ActiveSite->LiveCell Yes ActiveSite->Aryl No (Targeting Lys/Tyr/His) Alkyl Use ALKYL-SF (e.g., PMSF analogs) LiveCell->Alkyl No (Lysate/Rapid Assay) LiveCell->Aryl Yes (Needs Stability)

Figure 2: Decision tree for probe selection. Aryl-SFs are preferred for non-catalytic residues and live-cell applications due to stability.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.[1] Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3] Angewandte Chemie International Edition, 53(36), 9430-9448. Link

  • Hymel, D., et al. (2018). Arylfluorosulfates and Sulfonyl Fluorides as Probes for High-Throughput Screening. Methods in Enzymology, 610, 305-334. Link

  • GoldBio Technical Guide. (n.d.). 3 Key Differences Between AEBSF and PMSF Protease Inhibitors. Link

  • Baranczak, A., et al. (2017). A Library of Sulfonyl Fluoride Probes for Chemoproteomics. ACS Chemical Biology, 12(10), 2661-2667. Link

Sources

Technical Guide: Validation of Protein Labeling Using Cyclohexanesulfonyl Fluoride Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Warhead

In the landscape of covalent protein labeling, Cyclohexanesulfonyl fluoride (CHSF) probes represent a distinct class of SuFEx (Sulfur-Fluoride Exchange) reagents. Unlike their ubiquitous aromatic cousins (e.g., PMSF, benzenesulfonyl fluoride) or the hyper-stable fluorosulfates, aliphatic sulfonyl fluorides like CHSF offer a unique steric and electronic profile.

This guide validates the performance of CHSF probes, specifically addressing their application in Activity-Based Protein Profiling (ABPP) and Ligand-Directed Labeling . We compare them against industry-standard alternatives to help you decide when to deploy this specific aliphatic warhead.

Key Technical Verdict:

  • Best For: Targeting hydrophobic pockets where aromatic stacking is unfavorable, or when "sulfene-mediated" reactivity mechanisms are desired.

  • Critical Limitation: Lower hydrolytic stability compared to aryl sulfonyl fluorides due to

    
    -proton elimination.
    
  • Validation Standard: Must be validated via Intact Protein LC-MS to confirm covalent adduct formation and rule out non-specific hydrophobic aggregation.

Mechanistic Grounding: SuFEx and The Aliphatic Difference

To validate CHSF, one must understand its reactivity profile. Sulfonyl fluorides are "privileged electrophiles" that react with nucleophiles (Tyr, Lys, Ser, His) only within the structured environment of a protein binding pocket.

The Reaction Mechanism

The reaction follows a substitution at the sulfur center. However, unlike aromatic sulfonyl fluorides, cyclohexanesulfonyl fluoride possesses


-protons. This opens a secondary pathway: Sulfene Elimination .
  • Pathway A (Direct Substitution): Nucleophile attacks Sulfur

    
     Fluoride acts as leaving group.
    
  • Pathway B (Sulfene Intermediate): Base abstracts

    
    -proton 
    
    
    
    Elimination of HF
    
    
    Highly reactive Sulfene species
    
    
    Rapid capture by nucleophile.

Expert Insight: This dual mechanism makes CHSF probes more reactive (and potentially "messier") than aromatic probes. Your validation protocol must distinguish between specific binding and non-specific sulfene labeling.

Mechanism Diagram

SuFEx_Mechanism Probe Cyclohexanesulfonyl Fluoride (CHSF) Complex Protein-Ligand Complex Probe->Complex Affinity Binding Protein Target Protein (Nu: Tyr/Lys/Ser) Protein->Complex Transition Transition State (Pentacoordinate) Complex->Transition SuFEx Activation Product Covalent Adduct (Sulfonylated Protein) Transition->Product Irreversible Fluoride Fluoride Ion (Leaving Group) Transition->Fluoride Elimination

Figure 1: The SuFEx reaction pathway. Note that for CHSF, the transition state is highly sensitive to the local pH and basicity of neighboring residues.

Comparative Analysis: CHSF vs. Alternatives

The following table contrasts Cyclohexanesulfonyl Fluoride with its two primary competitors: Aromatic Sulfonyl Fluorides (e.g., reactive probes based on benzenesulfonyl fluoride) and Fluorosulfates.

Table 1: Performance Matrix of SuFEx Warheads

FeatureCyclohexanesulfonyl Fluoride (CHSF) Aromatic Sulfonyl Fluoride (Ar-SF) Fluorosulfate (Ar-OSO₂F)
Reactivity High (Direct + Sulfene pathway)Moderate (Tunable via ring subs)Low (Requires specific activation)
Stability (pH 7.4) Low (

often < 4 hours)
High (

> 24 hours)
Very High (Days)
Residue Scope Tyr, Lys, Ser, His, N-termTyr, Lys, Ser, HisTyr, Lys (Strict context)
Steric Profile Bulky/Aliphatic (3D chair conf.)Flat/Aromatic (Planar)Flexible (Extra Oxygen linker)
Primary Risk Off-target labeling via sulfeneNon-specific hydrophobic bindingLow labeling yield
Best Use Case Probing aliphatic pockets; rapid labeling.General proteome profiling.[1]High-stringency target validation.

Validation Protocols

Do not rely on fluorescence gel scanning alone. Due to the potential for sulfene-mediated promiscuity, you must use Intact Protein LC-MS to validate stoichiometry.

Protocol A: Kinetic Stability & Intrinsic Reactivity

Goal: Determine if the probe survives in buffer long enough to label the target.

  • Preparation: Dissolve CHSF probe to 10 mM in DMSO.

  • Incubation: Dilute to 100 µM in PBS (pH 7.4).

  • Monitoring: Analyze via LC-MS at t=0, 1h, 4h, and 24h.

  • Success Criteria:

    • Pass: >50% parent compound remaining at 1 hour.[2]

    • Fail: Rapid disappearance + appearance of hydrolysis product (

      
      ) or elimination product.
      
    • Note: If CHSF degrades too fast, switch to a fluorosulfate analog or lower the pH to 6.5.

Protocol B: "Plant-and-Cast" Target Engagement (LC-MS)

Goal: Confirm covalent modification of the specific protein.

  • Protein Prep: Dilute recombinant target protein to 10 µM in HEPES buffer (Avoid Tris if possible, though SFs tolerate it better than NHS esters).

  • Labeling: Add CHSF probe (100 µM, 10x excess). Incubate 1 hour at 37°C.

  • Quenching: Add 4x Laemmli buffer or perform molecular weight cutoff (MWCO) spin filtration to remove free probe.

  • Analysis: Inject on Q-TOF or Orbitrap MS (Deconvoluted Intact Mass).

  • Data Interpretation:

    • Look for mass shift: + [Probe MW - HF] .

    • Example: If Probe MW is 300 Da, look for +280 Da shift.

    • Warning: If you see +260 Da (loss of 2 HF), you may have double labeling or sulfene chemistry.

Protocol C: Competitive ABPP (Selectivity Check)

Goal: Prove the labeling is active-site directed.

  • Pre-incubation: Treat proteome/lysate with a known high-affinity non-covalent inhibitor (10 µM) for 30 mins.

  • Probe Treatment: Add "Clickable" CHSF probe (alkyne-tagged) for 1 hour.

  • Click Reaction: Perform CuAAC with Azide-Rhodamine.

  • Readout: SDS-PAGE + Fluorescence Scanning.

  • Validation: The band corresponding to your target should disappear (or fade) in the inhibitor-treated lane compared to the DMSO control.

Experimental Workflow Visualization

The following diagram illustrates the critical decision tree for validating a CHSF probe hit.

Validation_Workflow Start Synthesis of CHSF Probe Stability Step 1: Stability Test (PBS, pH 7.4, LC-MS) Start->Stability Stable Stable (>1h) Stability->Stable Unstable Unstable (<15 min) Stability->Unstable Labeling Step 2: Protein Labeling (Intact MS) Stable->Labeling Redesign Redesign: Remove alpha-protons or Switch to Aryl-SF Unstable->Redesign MassShift Mass Shift Observed? Labeling->MassShift MassShift->Redesign No Reaction Specificity Step 3: Competition Assay (Pre-incubate with Inhibitor) MassShift->Specificity Yes (+Adduct) Result Signal Blocked? Specificity->Result Valid VALIDATED PROBE Result->Valid Yes Nonspecific NON-SPECIFIC (Likely Sulfene Artifact) Result->Nonspecific No

Figure 2: Step-by-step decision tree for validating aliphatic sulfonyl fluoride probes.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2023). "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools." ACS Chemical Biology. Link

  • Kelly, J. W., et al. (2017). "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology. Link

  • Cravatt, B. F., et al. (2011). "Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry." Annual Review of Biochemistry. Link

  • Gao, Q., et al. (2025).[2] "An Approach to Aliphatic Sulfonyl Fluorides." Organic Letters. Link(Note: Cited for synthetic feasibility and stability profiles of aliphatic variants).

Sources

A Comprehensive Guide to the NMR Spectroscopic Characterization of Cyclohexanesulfonyl Fluoride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of Sulfonyl Fluorides and the Imperative of Precise Characterization

In the landscape of modern drug discovery and chemical biology, sulfonyl fluorides have emerged as a privileged class of electrophiles. Their unique reactivity profile, balancing stability with a capacity for covalent modification of biological targets, has positioned them at the forefront of probe development and covalent inhibitor design. Cyclohexanesulfonyl fluoride, with its distinct aliphatic scaffold, offers a valuable tool in this arena, providing a non-aromatic alternative to commonly used arylsulfonyl fluorides.

The unambiguous characterization of such molecules is paramount to ensure their purity, stability, and suitability for downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this characterization process, offering unparalleled insight into molecular structure and connectivity. This guide provides a detailed exploration of the NMR spectroscopic data of cyclohexanesulfonyl fluoride, presenting a comparative analysis with other relevant sulfonyl fluorides and offering practical guidance for researchers in the field.

The Power of Multinuclear NMR in Elucidating the Structure of Cyclohexanesulfonyl Fluoride

A comprehensive understanding of a molecule like cyclohexanesulfonyl fluoride necessitates a multi-pronged NMR approach, leveraging the information gleaned from various nuclei, primarily ¹H, ¹³C, and ¹⁹F.

¹H NMR Spectroscopy: A Window into the Cyclohexyl Ring

The ¹H NMR spectrum of cyclohexanesulfonyl fluoride is dominated by signals arising from the protons of the cyclohexane ring. Due to the chair conformation of the ring and the presence of the bulky sulfonyl fluoride group, these protons exist in distinct chemical environments, leading to a complex pattern of overlapping multiplets in the upfield region of the spectrum. The proton alpha to the sulfonyl fluoride group is the most deshielded and typically appears as a multiplet further downfield.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a clear fingerprint of the carbon framework. For cyclohexanesulfonyl fluoride, one would expect to observe signals for the distinct carbon environments within the cyclohexane ring. The carbon atom directly attached to the electron-withdrawing sulfonyl fluoride group will be significantly deshielded and appear at a higher chemical shift compared to the other ring carbons.

¹⁹F NMR Spectroscopy: The Definitive Signature

The presence of a fluorine atom makes ¹⁹F NMR an indispensable tool for the characterization of cyclohexanesulfonyl fluoride. With a 100% natural abundance and a high gyromagnetic ratio, the ¹⁹F nucleus provides a highly sensitive and informative probe.[1] The ¹⁹F NMR spectrum of an alkyl sulfonyl fluoride typically exhibits a single resonance, the chemical shift of which is characteristic of the electronic environment around the fluorine atom.[2]

Comparative NMR Data Analysis: Cyclohexanesulfonyl Fluoride vs. Key Alternatives

To fully appreciate the unique spectral features of cyclohexanesulfonyl fluoride, it is instructive to compare its NMR data with those of other commonly encountered sulfonyl fluorides. This comparison highlights the influence of the substituent on the chemical shifts of the various nuclei.

CompoundStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)
Cyclohexanesulfonyl fluoride 3.30 (tt, J = 12.4, 3.6 Hz, 1H), 2.29 (d, J = 13.2 Hz, 2H), 2.05-1.95 (m, 2H), 1.80-1.70 (m, 3H), 1.55-1.45 (m, 2H), 1.35-1.20 (m, 1H)[3]65.1 (d, J=9.1 Hz), 31.3, 24.8, 21.2, 18.6[4]41.1[3]
Methanesulfonyl fluoride 3.2 (q, J = 4.2 Hz, 3H)43.1 (q, J = 23.5 Hz)+38.0
Ethanesulfonyl fluoride 3.4 (q, J = 7.4 Hz, 2H), 1.5 (t, J = 7.4 Hz, 3H)49.5 (t, J = 21.0 Hz), 7.9+48.0
p-Toluenesulfonyl fluoride 7.89 (d, J = 8.0 Hz, 2H), 7.42 (d, J = 8.0 Hz, 2H), 2.49 (s, 3H)[5]147.2, 130.4, 130.1, 128.6, 22.0[5]+66.2[5]

Note: NMR data for methanesulfonyl fluoride and ethanesulfonyl fluoride are representative values and may vary depending on the solvent and experimental conditions.

The data clearly illustrates the effect of the R group on the ¹⁹F chemical shift. The electron-donating alkyl groups in methanesulfonyl fluoride and ethanesulfonyl fluoride result in a more shielded fluorine nucleus, leading to upfield shifts compared to the aromatic p-toluenesulfonyl fluoride. The cyclohexyl group, being a saturated alkyl system, also results in a relatively upfield ¹⁹F chemical shift.

Experimental Protocols for High-Quality NMR Data Acquisition

Obtaining high-resolution and unambiguous NMR data is critical for accurate structural elucidation. The following protocols provide a general framework for the characterization of sulfonyl fluorides.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sulfonyl fluoride. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Ensure the solvent is free from residual water, which can react with sulfonyl fluorides.

  • Concentration: Prepare a sample with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR is typically used. For ¹⁹F NMR, an external reference such as CFCl₃ or a secondary standard can be employed.

NMR Instrument Parameters
  • ¹H NMR:

    • Acquire the spectrum at a magnetic field strength of 400 MHz or higher for better resolution.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 5 seconds to ensure quantitative integration if needed.

  • ¹³C NMR:

    • Utilize proton decoupling to simplify the spectrum and enhance sensitivity.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR:

    • Acquire the spectrum with proton decoupling to remove ¹H-¹⁹F couplings and obtain a sharp singlet.

    • Ensure the spectral width is large enough to encompass the expected chemical shift range for sulfonyl fluorides.

2D NMR Experiments for Unambiguous Assignments

While 1D NMR provides essential information, 2D NMR techniques are invaluable for resolving spectral overlap and confirming structural assignments, especially for complex molecules like cyclohexanesulfonyl fluoride.

  • COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. For cyclohexanesulfonyl fluoride, a COSY spectrum would help to trace the connectivity of the protons within the cyclohexane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms. An HSQC spectrum of cyclohexanesulfonyl fluoride would definitively link each proton resonance to its corresponding carbon signal.

Visualizing Molecular Structure and Analytical Workflow

To aid in the understanding of the structural features and the analytical process, the following diagrams are provided.

Figure 1: Molecular structure of Cyclohexanesulfonyl fluoride.

G cluster_0 NMR Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Elucidation 1H_NMR 1H NMR Chemical_Shifts Chemical Shift Analysis 1H_NMR->Chemical_Shifts Coupling_Constants Coupling Constant Analysis 1H_NMR->Coupling_Constants Integration Integration 1H_NMR->Integration 13C_NMR 13C NMR 13C_NMR->Chemical_Shifts 19F_NMR 19F NMR 19F_NMR->Chemical_Shifts 19F_NMR->Coupling_Constants 2D_NMR 2D NMR (COSY, HSQC) 2D_Correlations 2D Correlation Analysis 2D_NMR->2D_Correlations Assignments Peak Assignment Chemical_Shifts->Assignments Coupling_Constants->Assignments Integration->Assignments Connectivity Determine Connectivity 2D_Correlations->Connectivity Assignments->Connectivity Confirmation Structure Confirmation Connectivity->Confirmation

Figure 2: Workflow for NMR-based characterization.

Conclusion: A Foundation for Confident Research

The comprehensive NMR spectroscopic data presented in this guide provides a robust foundation for the confident identification and characterization of cyclohexanesulfonyl fluoride. By understanding the distinct spectral signatures in ¹H, ¹³C, and ¹⁹F NMR, and by leveraging the power of 2D correlation experiments, researchers can ensure the integrity of their materials and advance their research with a high degree of certainty. The comparative data further enriches this understanding, allowing for the differentiation of cyclohexanesulfonyl fluoride from other common sulfonyl fluorides. As the role of sulfonyl fluorides in drug discovery and chemical biology continues to expand, the principles and data outlined in this guide will serve as a valuable resource for scientists working at the cutting edge of molecular innovation.

References

  • Sharpless, K. B.; Kolb, H. C.; Finn, M. G. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001 , 40(11), 2004-2021. [Link]

  • Narayan, R.; Sharpless, K. B. "Sulfur(VI) Fluoride Exchange (SuFEx): A New Click Reaction for Covalent Capture and Interrogation of Biological Systems." Angewandte Chemie International Edition, 2014 , 53(34), 8934-8938. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997 , 62(21), 7512-7515. [Link]

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons, 2005. [Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016. [Link]

  • Spectral Database for Organic Compounds (SDBS). [Link]

  • Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic carboxylic acids - Supporting Information. [Link]

  • 19Flourine NMR. [Link]

  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. [Link]

  • Methanesulfonyl fluoride - PubChem. [Link]

  • Ethanesulfonyl fluoride - PubChem. [Link]

  • p-Toluenesulfonyl fluoride - PubChem. [Link]

  • COSY - NMR Facility. [Link]

  • HSQC - NMR Facility. [Link]

  • One-Pot Palladium-Catalyzed Synthesis of Sulfonyl Fluorides from Aryl Bromides - The Royal Society of Chemistry. [Link]

  • Supporting Information Aliphatic sulfonyl fluoride synthesis via reductive decarboxylative fluorosulfonylation of aliphatic. [Link]

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activity-based protein profiling with Cyclohexanesulfonyl fluoride

Author: BenchChem Technical Support Team. Date: February 2026

Activity-Based Protein Profiling with Cyclohexanesulfonyl Fluoride (CHSF) A Technical Comparison Guide for Chemical Biology Applications

Part 1: Executive Summary & Technical Positioning

Cyclohexanesulfonyl fluoride (CHSF) represents a distinct class of electrophilic probes within the Activity-Based Protein Profiling (ABPP) landscape. Unlike the hyper-reactive fluorophosphonates (FP) or the hydrolytically unstable aromatic sulfonyl fluorides (e.g., PMSF), CHSF leverages Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

As a Senior Application Scientist, I position CHSF not merely as an inhibitor, but as a "Goldilocks" probe : it possesses high aqueous stability (resisting non-specific hydrolysis) while maintaining sufficient electrophilicity to modify catalytic nucleophiles (Ser, Tyr, Lys) only when activated by the specific microenvironment of an enzyme active site.

Primary Application: Competitive ABPP (target validation) and SuFEx-based covalent fragment screening.

Part 2: Mechanistic Principles & Reactivity Profile

The SuFEx Mechanism

CHSF operates via nucleophilic substitution at the sulfur center. Unlike sulfonyl chlorides, the S-F bond is thermodynamically stable and kinetically inert to water. It requires a "proton-assist" or specific transition-state stabilization (e.g., an oxyanion hole in serine proteases) to undergo substitution.

  • Warhead: Aliphatic Sulfonyl Fluoride (-SO₂F).[1][2]

  • Target Residues: Serine (primary), Tyrosine, Lysine, Histidine (context-dependent).

  • Activation: Requires protein-templated activation, leading to higher specificity than traditional sulfonylating agents.

Diagram: The Reactivity Landscape

The following diagram visualizes where CHSF sits relative to common alternatives in terms of reactivity and stability.

ReactivityLandscape cluster_0 High Reactivity / Low Stability cluster_1 Optimized Stability / Context-Dependent Reactivity PMSF PMSF (Aromatic -SO2F) CHSF CHSF (Aliphatic -SO2F) PMSF->CHSF Increased Aqueous Stability FP Fluorophosphonates (FP-Biotin) FP->CHSF Decreased Promiscuity SulfonylCl Sulfonyl Chlorides SulfonylCl->CHSF Reduced Non-Specific Labeling

Caption: CHSF offers an optimized balance of stability and reactivity, minimizing off-target hydrolysis compared to PMSF and FP probes.[1]

Part 3: Comparative Analysis (CHSF vs. Alternatives)

The following table contrasts CHSF with the industry standards: PMSF (Phenylmethanesulfonyl fluoride) and FP-Probes (Fluorophosphonates).

FeatureCyclohexanesulfonyl Fluoride (CHSF) PMSF (Aromatic) FP-Probes (e.g., FP-Biotin)
Chemistry Class Aliphatic SuFExAromatic Sulfonyl FluorideFluorophosphonate
Aqueous Stability High (t½ > 24h at pH 7.4)Low (t½ ~ 30-60 min at pH 7.5)Moderate to High
Reactivity Latent/Tunable (Requires active site activation)Moderate (Rapidly hydrolyzes)Hyper-reactive (Broad spectrum)
Primary Targets Serine Hydrolases, Specific Tyr/Lys sitesSerine Proteases (Trypsin/Chymotrypsin)Nearly all Serine Hydrolases
Toxicity Corrosive (handle with care)Highly Toxic (Neurotoxin)Toxic
ABPP Use Case Competitive screening; Fragment discoveryLysis buffer additive; Crude inhibitionGlobal proteome profiling

Key Insight: Use CHSF when you need to define a specific binding pocket or perform long-duration incubations where PMSF would degrade. Use FP-Probes when you want to map the entire serine hydrolase proteome regardless of specificity.

Part 4: Experimental Protocol (Competitive ABPP)

Since pure CHSF lacks a reporter tag (biotin/fluorophore), it is best utilized in a Competitive ABPP workflow. In this assay, CHSF is used to "block" specific targets, preventing subsequent labeling by a broad-spectrum reporter probe (like FP-Rhodamine).

Workflow Diagram

ABPP_Workflow Proteome Native Proteome (Cell Lysate) Incubation 1. Incubate with CHSF (Variable Conc.) Proteome->Incubation Target Engagement Labeling 2. Label with Broad Probe (e.g., FP-Rhodamine) Incubation->Labeling Competition Step Click 3. Click Chemistry (If using alkyne-tag) Labeling->Click Optional SDS 4. SDS-PAGE & Fluorescence Scanning Labeling->SDS Gel-based Readout MS Alternative: LC-MS/MS (Target ID) Labeling->MS Mass Spec Readout

Caption: Competitive ABPP workflow. CHSF blocks specific active sites, reducing signal from the broad reporter probe.

Step-by-Step Methodology

1. Proteome Preparation:

  • Lyse cells (e.g., HEK293, HeLa) in PBS (pH 7.4). Avoid Tris buffers if using high concentrations of sulfonyl fluorides for extended periods, though CHSF is relatively compatible.

  • Adjust protein concentration to 1 mg/mL.

2. CHSF Treatment (Competition):

  • Prepare a 50 mM stock of CHSF in DMSO.

  • Aliquot lysate into reaction tubes.

  • Add CHSF at varying concentrations (e.g., 1 µM, 10 µM, 100 µM). Include a DMSO-only control.

  • Critical Step: Incubate for 30–60 minutes at 37°C .

    • Why? Unlike PMSF, which acts instantly but degrades, CHSF requires time and temperature to achieve maximal covalent occupancy of the active site [1].

3. Probe Labeling:

  • Add a broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine or FP-Biotin) to all samples (final conc. 1–2 µM).

  • Incubate for 20 minutes at room temperature in the dark.

4. Readout:

  • Gel-Based: Quench with SDS-loading buffer, boil, and resolve on SDS-PAGE. Scan for fluorescence. Targets bound by CHSF will show loss of fluorescence compared to the DMSO control.

  • Mass Spectrometry: Digest proteins with trypsin, enrich biotinylated peptides (if using FP-Biotin), and analyze via LC-MS/MS to identify the specific residues blocked by CHSF.

Part 5: References

    • Source for chemical properties, stability vs. sulfonyl chlorides, and general application in chemical biology.[1]

  • Jones, L. H. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Royal Society of Chemistry. Retrieved from [Link]

    • Authoritative review on SuFEx chemistry, contrasting aliphatic vs. aromatic sulfonyl fluorides and their reactivity profiles.

  • Narayanam, M. K., et al. (2021). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Retrieved from [Link]

    • Provides mechanistic insights into the "tunable" reactivity of sulfonyl fluorides in proteomic profiling.

Sources

A Senior Application Scientist's Guide to the Kinetic Analysis of Enzyme Inhibition: Cyclohexanesulfonyl Fluoride and its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enzyme inhibition studies, particularly in the realm of drug discovery and mechanistic enzymology, the choice of an appropriate inhibitor is paramount. This guide provides an in-depth comparative analysis of Cyclohexanesulfonyl fluoride as an enzyme inhibitor, placed in context with other widely used alternatives. We will delve into the mechanistic underpinnings, experimental design for kinetic analysis, and the interpretation of data, equipping you with the knowledge to make informed decisions for your research.

The Principle of Irreversible Inhibition and the Role of Sulfonyl Fluorides

Irreversible inhibitors are a class of compounds that covalently modify an enzyme, leading to a permanent loss of its activity.[1] This is in contrast to reversible inhibitors, which bind to the enzyme through non-covalent interactions and can be displaced. The defining characteristic of an irreversible inhibitor is the time-dependent nature of the inhibition.[2]

Sulfonyl fluorides, including Cyclohexanesulfonyl fluoride and the more commonly known Phenylmethylsulfonyl fluoride (PMSF), are classic examples of irreversible inhibitors that primarily target serine proteases.[3][4][5] The mechanism of action involves the highly reactive sulfonyl fluoride group, which undergoes nucleophilic attack by the hydroxyl group of the active site serine residue. This results in the formation of a stable sulfonyl-enzyme conjugate and the release of a fluoride ion, rendering the enzyme inactive.[6][7]

The efficacy of an irreversible inhibitor is not defined by a simple IC50 value but by its kinetic parameters: the inactivation rate constant (k_inact_) and the inhibitor concentration at half-maximal inactivation rate (K_I_).[8] The ratio of these two, k_inact_/K_I_, represents the second-order rate constant and is a crucial measure of the inhibitor's potency.

Experimental Design for Kinetic Analysis: A Comparative Approach

To objectively compare Cyclohexanesulfonyl fluoride with its alternatives, a well-designed kinetic experiment is essential. Here, we outline a protocol using a model serine protease, such as trypsin or chymotrypsin, which are well-characterized and commercially available.

Alternative Inhibitors for Comparison:
  • Phenylmethylsulfonyl fluoride (PMSF): A widely used, structurally similar sulfonyl fluoride.[7][9]

  • Diisopropylfluorophosphate (DFP): A potent organophosphorus inhibitor of serine proteases.[7]

  • Isocoumarins: A class of mechanism-based inhibitors for serine proteases.[3]

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of these irreversible inhibitors.

G cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock (e.g., Trypsin) pre_incubation Pre-incubate Enzyme with Inhibitor at Varying Concentrations and Time Points prep_enzyme->pre_incubation prep_substrate Prepare Substrate Stock (e.g., BAPNA) initiate_reaction Initiate Reaction by Adding Substrate prep_substrate->initiate_reaction prep_inhibitor Prepare Inhibitor Stocks (Cyclohexanesulfonyl fluoride, PMSF, DFP) prep_inhibitor->pre_incubation pre_incubation->initiate_reaction measure_activity Measure Product Formation Over Time (Spectrophotometrically) initiate_reaction->measure_activity plot_progress Plot Progress Curves (Absorbance vs. Time) measure_activity->plot_progress determine_kobs Determine Observed Rate Constants (k_obs) from Progress Curves plot_progress->determine_kobs plot_kobs Plot k_obs vs. Inhibitor Concentration determine_kobs->plot_kobs calculate_kinetics Calculate k_inact and K_I from Hyperbolic Fit plot_kobs->calculate_kinetics

Caption: Workflow for the kinetic analysis of irreversible enzyme inhibitors.

Detailed Experimental Protocol

Objective: To determine and compare the kinetic parameters (k_inact_ and K_I_) of Cyclohexanesulfonyl fluoride, PMSF, and DFP against a model serine protease (e.g., Trypsin).

Materials:

  • Trypsin (e.g., from bovine pancreas)

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) as the substrate

  • Cyclohexanesulfonyl fluoride

  • Phenylmethylsulfonyl fluoride (PMSF)

  • Diisopropylfluorophosphate (DFP)

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Spectrophotometer capable of reading at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of Trypsin in the assay buffer.

    • Prepare a stock solution of BAPNA in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer.

    • Prepare stock solutions of Cyclohexanesulfonyl fluoride, PMSF, and DFP in an anhydrous organic solvent (e.g., isopropanol or acetonitrile).

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add a fixed concentration of Trypsin to a series of wells.

    • Add varying concentrations of the inhibitor (Cyclohexanesulfonyl fluoride, PMSF, or DFP) to the wells containing the enzyme. It is crucial to test a range of inhibitor concentrations that are expected to be both below and above the K_I_ value.[8]

    • Incubate the enzyme-inhibitor mixture for different time points (e.g., 0, 5, 10, 20, 30 minutes).

    • Initiate the enzymatic reaction by adding a saturating concentration of the BAPNA substrate to each well.

    • Immediately measure the absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes) using a spectrophotometer. The rate of increase in absorbance is proportional to the enzyme activity.

  • Data Analysis:

    • For each inhibitor concentration and pre-incubation time, determine the initial velocity (rate of product formation) from the linear portion of the absorbance vs. time plot.

    • Plot the natural logarithm of the remaining enzyme activity (or velocity) against the pre-incubation time for each inhibitor concentration. The slope of this plot will be the negative of the observed rate of inactivation (k_obs_).

    • Plot the calculated k_obs_ values against the corresponding inhibitor concentrations.

    • Fit the data to the following hyperbolic equation to determine k_inact_ and K_I_:

      k_obs_ = k_inact_ * [I] / (K_I_ + [I])

      where [I] is the inhibitor concentration.

Comparative Analysis of Inhibitor Performance

The following table summarizes the expected kinetic parameters and key characteristics of the compared inhibitors. The values presented are illustrative and would need to be determined experimentally.

InhibitorTarget ClassMechanism of ActionExpected k_inact/K_I (M⁻¹s⁻¹)AdvantagesDisadvantages
Cyclohexanesulfonyl fluoride Serine ProteasesCovalent modification of active site serineTo be determinedPotentially higher stability in aqueous solution compared to PMSF due to the aliphatic ring.Less characterized in the literature.
Phenylmethylsulfonyl fluoride (PMSF) Serine/Cysteine ProteasesCovalent modification of active site serine~1-10[3]Widely used and well-documented.[7][9]Relatively low reactivity and poor stability in aqueous solutions.
Diisopropylfluorophosphate (DFP) Serine Proteases & HydrolasesCovalent modification of active site serine>1000High reactivity and potency.Highly toxic and requires special handling precautions.[7]
Isocoumarins Serine ProteasesMechanism-based inactivationVariableHigh specificity for certain proteases.Can be synthetically challenging.

Interpretation of Results and Causality Behind Experimental Choices

  • Why use a saturating substrate concentration? Using a substrate concentration well above the Michaelis constant (K_m_) ensures that the measured rate is maximal (V_max_) and that the inhibitor is competing with a consistent level of substrate binding. This simplifies the kinetic analysis.

  • The significance of k_inact_ and K_I_: K_I_ reflects the initial binding affinity of the inhibitor to the enzyme, while k_inact_ represents the rate of the subsequent covalent modification. A potent irreversible inhibitor will have a low K_I_ and a high k_inact_. The ratio k_inact_/K_I_ is the most informative parameter for comparing the efficiency of different irreversible inhibitors.[8]

  • Self-Validating System: The experimental design incorporates a self-validating system. The time-dependent decrease in enzyme activity should follow first-order kinetics for a given inhibitor concentration. The hyperbolic dependence of k_obs_ on the inhibitor concentration further validates the two-step mechanism of irreversible inhibition.[8] Any deviation from this would suggest a more complex inhibition mechanism.

Conclusion and Future Directions

The kinetic analysis of irreversible inhibitors like Cyclohexanesulfonyl fluoride is a powerful tool for understanding enzyme mechanisms and for the development of targeted therapeutics. While PMSF and DFP have been the workhorses in this field, the exploration of novel sulfonyl fluorides and other inhibitor classes is crucial for discovering compounds with improved potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a robust framework for the comparative evaluation of these inhibitors, enabling researchers to make data-driven decisions in their scientific pursuits.

References

  • Analysis of kinetic data for irreversible enzyme inhibition. (1989). Biochemical Journal. [Link]

  • Analysis of kinetic data for irreversible enzyme inhibition. (1989). National Center for Biotechnology Information. [Link]

  • Analysis of kinetic data for irreversible enzyme inhibition. (1989). PubMed. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo. [Link]

  • Active-site titration of serine proteases using a fluoride ion selective electrode and sulfonyl fluorides. (1993). PubMed. [Link]

  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. (1995). National Center for Biotechnology Information. [Link]

  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (2011). National Center for Biotechnology Information. [Link]

  • Fluoride Inhibition of Enolase: Crystal Structure and Thermodynamics. (2004). PubMed Central. [Link]

  • Finding type of enzyme inhibition and Ki value by graphpad prism| Kinetic Studies. (2022). YouTube. [Link]

  • Lecture 10 Enzyme inhibition kinetics Review getting and analyzing data: Product vs time for increasing substrate concentrations. PLB Lab Websites. [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors. (2023). National Center for Biotechnology Information. [Link]

  • Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. (1992). PubMed. [Link]

  • In vitro and in vivo effects of fluoride ions on enzyme activity. (1990). PubMed. [Link]

  • Diversity oriented clicking delivers β-substituted alkenyl sulfonyl fluorides as covalent human neutrophil elastase inhibitors. (2019). National Center for Biotechnology Information. [Link]

  • Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. (2020). ACS Publications. [Link]

  • Sulfonyl fluoride analogues as activity-based probes for serine proteases. (2012). PubMed. [Link]

  • Mechanisms of Fluoride Toxicity: From Enzymes to Underlying Integrative Networks. (2020). MDPI. [Link]

  • Quasi-irreversible inhibition of enolase of Streptococcus mutans by fluoride. (1994). PubMed. [Link]

  • Sulfonyl Fluorides as Inhibitors of Esterases. III. Identification of Serine as the Site of Sulfonylation in Phenylmethanesulfonyl α-Chymotrypsin*. (1966). ACS Publications. [Link]

  • (PDF) Mechanisms of Fluoride Toxicity: From Enzymes to Underlying Integrative Networks. ResearchGate. [Link]

  • Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. (2021). MDPI. [Link]

  • Weak acid effects and fluoride inhibition of glycolysis by Streptococcus mutans GS-5. PubMed. [Link]

  • What are the PMSF equivalents?. ResearchGate. [Link]

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Technical Guide: Assessing Cross-Reactivity of Cyclohexanesulfonyl Fluoride (CHSF) with Biological Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclohexanesulfonyl fluoride (CHSF) represents a distinct class of "sleeping beauty" electrophiles within the Sulfur-Fluoride Exchange (SuFEx) chemical space. Unlike highly reactive sulfonyl chlorides or non-specific alkylating agents, CHSF exhibits a unique stability-reactivity profile driven by its alkyl scaffold. This guide provides a rigorous framework for assessing its cross-reactivity, contrasting it with aryl sulfonyl fluorides (e.g., PMSF) and traditional electrophiles. The protocols detailed below prioritize chemoproteomic validation (ABPP) and kinetic stability assessments to ensure precise biological interrogation.

Introduction: The Alkyl Sulfonyl Fluoride Advantage

In drug discovery and chemical biology, the distinction between a "probe" and a "toxin" often lies in chemoselectivity. Sulfonyl fluorides (SFs) have emerged as privileged warheads because they resist hydrolysis in aqueous physiological buffers yet react swiftly with specific protein nucleophiles—primarily Tyrosine and Lysine—when activated by the local protein microenvironment.

Cyclohexanesulfonyl fluoride (CHSF) differs from the classic serine protease inhibitor PMSF (Phenylmethanesulfonyl fluoride) in two critical electronic and steric dimensions:

  • Electronic: The cyclohexyl group (alkyl) lacks the electron-withdrawing resonance of the phenyl ring, making the sulfur center less electrophilic and significantly more stable to background hydrolysis than PMSF.

  • Steric: The bulky, aliphatic cyclohexyl ring imposes steric constraints that alter selectivity, favoring accessible surface nucleophiles or hydrophobic pockets distinct from those targeted by planar aryl probes.

Comparative Analysis: CHSF vs. Alternatives

The following table contrasts CHSF with common electrophilic alternatives used in biological assays.

FeatureCyclohexanesulfonyl Fluoride (CHSF) PMSF (Aryl Sulfonyl Fluoride) Sulfonyl Chlorides Fluorophosphonates (FP)
Class Alkyl SuFEx ReagentAryl SuFEx ReagentHard ElectrophileSerine Hydrolase Probe
Primary Target Context-dependent Tyr, Lys, HisSer (Active Site), Tyr, LysNon-specific (Lys, Cys, N-term)Active Site Serine
Hydrolytic Stability High (>24h in PBS pH 7.4)Low (~1-2h in PBS pH 7.4)Very Low (Seconds/Minutes)Moderate
Mechanism SuFEx (Pentacoordinate transition)SuFEx / Acylation-likeSN2 / SN1Phosphorylation
Bio-orthogonality High (Low background labeling)Moderate (Higher background)NoneLow (High toxicity)
Mechanistic Insight: The SuFEx Transition State

Unlike Michael acceptors (which target Cysteine) or NHS esters (which target Lysine indiscriminately), CHSF requires a specific stabilization of the fluoride leaving group, often by a neighboring hydrogen bond donor (e.g., a backbone amide or Arg side chain) within the protein pocket.

SuFEx_Mechanism Substrate Protein Nucleophile (Tyr-OH / Lys-NH2) TS Pentacoordinate Transition State [R-SO2(Nu)F]- Substrate->TS Attack CHSF CHSF (R-SO2-F) CHSF->TS Product Sulfonylated Protein (R-SO2-Nu) TS->Product Collapse Fluoride F- (Leaving Group) TS->Fluoride Env Microenvironment Activation (H-Bond / pH) Env->TS Stabilizes

Figure 1: The SuFEx reaction mechanism requires a concerted activation event, making CHSF highly resistant to off-target reaction with bulk solvent or non-activated residues.

Experimental Protocols for Assessing Reactivity

To validate CHSF performance, you must establish two baselines: Intrinsic Stability and Proteome-Wide Selectivity .

Protocol A: Hydrolytic Stability Assessment (NMR-Based)

Objective: Prove that CHSF remains intact in physiological buffer longer than alternatives.

Materials:

  • CHSF (10 mM stock in d6-DMSO)

  • PMSF (10 mM stock in d6-DMSO)

  • Phosphate Buffer (PBS), pH 7.4 (deuterated water based)

  • Internal Standard: 1,3,5-Trimethoxybenzene

Workflow:

  • Preparation: Dilute CHSF stock to 500 µM in deuterated PBS. Repeat for PMSF.

  • Acquisition: Immediately transfer to NMR tube.

  • Monitoring: Acquire 1H-NMR or 19F-NMR spectra every 15 minutes for 12 hours at 37°C.

  • Analysis: Integrate the α-proton signal (CHSF) or aromatic protons (PMSF) relative to the internal standard.

  • Validation Criterion: CHSF should show <10% degradation at 4 hours, whereas PMSF typically shows >50% degradation.

Protocol B: Activity-Based Protein Profiling (ABPP)

Objective: Map the specific "cross-reactivity" profile in a complex proteome.

This protocol uses a "Click-ABPP" approach where an alkyne-tagged analog of CHSF is used. If an alkyne analog is unavailable, a competition assay (CHSF vs. Broad-Spectrum Probe) is required.

Workflow Diagram:

ABPP_Workflow Lysate 1. Cell Lysate Preparation (PBS pH 7.4, No Amines) Incubation 2. Probe Incubation (CHSF-Alkyne, 1-10 µM, 1h) Lysate->Incubation Initiate SuFEx Click 3. CuAAC Click Chemistry (+ Azide-Biotin/Fluorophore) Incubation->Click Tagging Enrichment 4. Streptavidin Enrichment (Pull-down) Click->Enrichment Isolation Digestion 5. Tryptic Digestion (On-bead) Enrichment->Digestion Processing MS 6. LC-MS/MS Analysis (Peptide Mapping) Digestion->MS Identification

Figure 2: The ABPP workflow isolates only those proteins where CHSF has formed a covalent bond, allowing for precise identification of off-target nucleophiles.

Step-by-Step Methodology:

  • Lysate Prep: Generate proteome lysate (1 mg/mL) in PBS. Critical: Avoid Tris or buffers with primary amines that could compete, although SFs are generally selective enough to tolerate them better than NHS esters.

  • Labeling: Treat lysate with CHSF-alkyne (10 µM) for 1 hour at 25°C. Include a DMSO control.

  • Click Reaction: Add "Click Cocktail" (100 µM Azide-Biotin, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4). Incubate 1 hour.

  • Precipitation: Precipitate proteins with cold methanol/chloroform to remove excess probe.

  • Enrichment: Re-solubilize and incubate with Streptavidin-agarose beads.

  • Digestion & MS: Perform on-bead tryptic digestion. Analyze peptides via LC-MS/MS.

  • Data Filtering: Filter for peptides present only in the probe-treated sample. Search for variable modifications: Sulfonyl (+ mass of CHSF moiety) on Tyr, Lys, Ser, His.

Interpreting Cross-Reactivity Data

When analyzing MS data, "cross-reactivity" for CHSF is defined by the Residue Selectivity Ratio (RSR).

Calculation:



  • High Specificity: RSR > 2.0 (Indicates preferential SuFEx targeting of Tyrosine).

  • Low Specificity: RSR < 0.5 (Indicates non-specific charge-based labeling, common with sulfonyl chlorides).

Expected Results for CHSF: Unlike PMSF, which heavily biases toward active-site Serines in proteases, CHSF often displays a broader but distinct profile, modifying Tyrosines located near positively charged residues (Arg/Lys) which lower the pKa of the phenol group, facilitating the SuFEx reaction.

Troubleshooting & Expert Insights

  • Issue: Low Labeling Efficiency.

    • Cause: The "Sleeping Beauty" effect. CHSF is too stable.

    • Solution: Unlike other electrophiles, you cannot simply increase temperature. You must adjust pH. Increasing pH to 8.0 promotes deprotonation of surface Lysines/Tyrosines, enhancing reactivity without compromising the probe stability.

  • Issue: Precipitation during Click Chemistry.

    • Cause: Protein aggregation due to copper.

    • Solution: Use THPTA as the ligand instead of TBTA to protect proteins from oxidation and improve aqueous solubility.

  • Issue: High Background in Competition Assays.

    • Cause: Reversible binding of the competitor.

    • Solution: Ensure the competitor (CHSF) is incubated for sufficient time (1h+) to allow the slow covalent bond formation before adding the rapid fluorescent probe.

References

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1] Angewandte Chemie International Edition. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Narayanam, M. K., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society. [Link]

  • Hester, K., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI Pharmaceuticals. [Link]

  • Pemberton, R. P., et al. (2023). Sulfur fluoride exchange.[2][3][4][5] Nature Reviews Methods Primers. [Link]

Sources

Evaluating Off-Target Effects of Cyclohexanesulfonyl Fluoride (CHSF) Probes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Warhead

In the landscape of covalent inhibition, Cyclohexanesulfonyl fluoride (CHSF) represents a critical pivot from traditional, highly reactive electrophiles toward "latent" warheads. Unlike their aromatic counterparts (e.g., PMSF, benzenesulfonyl fluoride) or sulfonyl chlorides, CHSF probes utilize aliphatic Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.

This guide provides a rigorous technical framework for evaluating the off-target profiles of CHSF probes. The central premise is that CHSF probes possess a distinct "stability-reactivity" profile—they are resistant to hydrolysis and non-specific nucleophilic attack, requiring precise proximity-driven activation within a protein binding pocket to react. Consequently, their off-target evaluation requires specific protocols distinct from those used for hyper-reactive alkylators.

Comparative Analysis: CHSF vs. Alternatives

To accurately evaluate off-targets, one must first understand the intrinsic reactivity baseline. CHSF probes are compared below against Aromatic Sulfonyl Fluorides (Aryl-SF) and Sulfonyl Chlorides.

Table 1: Physicochemical & Reactivity Profile Comparison
FeatureCyclohexanesulfonyl Fluoride (CHSF) Aromatic Sulfonyl Fluoride (Aryl-SF) Sulfonyl Chloride
Class Aliphatic SuFEx WarheadAromatic SuFEx WarheadTraditional Electrophile
Intrinsic Reactivity Low (Latent). Requires specific protein environment (H-bond activation) or high proximity.Moderate/High. Electron-withdrawing rings increase electrophilicity at Sulfur.Extreme. Rapid non-specific reaction with solvent and nucleophiles.
Hydrolytic Stability High. Stable in aqueous buffer (pH 7.4) for >24h.Moderate. Variable stability; susceptible to hydrolysis over time.Low. Rapid hydrolysis (minutes to hours).
Dominant Off-Target Mechanism Binding-Driven. Off-targets are usually proteins with structural homology to the target (specific binding).Reactivity-Driven. Off-targets include surface-exposed hyper-reactive residues (e.g., catalytic Ser/Tyr).Stochastic. Random labeling of surface nucleophiles.
Residue Specificity Broad (Tyr, Lys, His, Ser) but context-dependent.Tyr, Lys, Ser, His.[1][2][3]Non-specific (Cys, Lys, Ser, Tyr, His).

Experimental Workflow: Off-Target Evaluation

The following protocols are designed to distinguish bona fide off-targets (driven by ligand binding) from promiscuous background labeling (driven by warhead reactivity).

Diagram 1: The Dual-Phase Evaluation Logic

This flowchart illustrates the decision-making process for validating probe selectivity.

OffTargetEvaluation Start Start: CHSF Probe Candidate Phase1 Phase 1: Intrinsic Reactivity Assay (Small Molecule Surrogates) Start->Phase1 Decision1 Is Intrinsic Reactivity < Aryl-SF Control? Phase1->Decision1 Phase2 Phase 2: Gel-Based ABPP (Proteome-Wide Screen) Decision1->Phase2 Yes (Latent) Fail Redesign: Warhead too reactive Decision1->Fail No (Too Reactive) Phase3 Phase 3: Competitive ABPP-SILAC (Quantitative Target ID) Phase2->Phase3 Clean Gel Profile Success Validated Selective Probe Phase3->Success High Target Occupancy Low Off-Target Ratio

Caption: Logical workflow for filtering CHSF probes from intrinsic chemical reactivity to proteomic validation.

Protocol A: Intrinsic Reactivity Profiling (The "Quiet" Test)

Before introducing the probe to a proteome, you must verify it is not a "super-electrophile."

Objective: Quantify the second-order rate constant (


) of the probe against model nucleophiles (e.g., N-acetyl-L-tyrosine methyl ester) compared to a benzenesulfonyl fluoride standard.
  • Setup: Dissolve CHSF probe (1 mM) and internal standard (e.g., 1,3,5-trimethoxybenzene) in deuterated phosphate buffer (pH 7.4) / DMSO-d6 mixture.

  • Nucleophile Addition: Add 10-fold excess of model nucleophile (Tyrosine or Lysine surrogate).

  • Monitoring: Acquire 1H-NMR or HPLC data at t=0, 1h, 4h, 12h, 24h.

  • Causality Check:

    • If >50% consumption in <1 hour: The probe is too reactive. It will likely label non-specifically in cells.

    • Target Profile: CHSF should show <10% consumption at 12h, confirming that protein labeling requires proximity acceleration .

Protocol B: Competitive ABPP (Activity-Based Protein Profiling)

This is the definitive method for mapping off-targets in a complex biological system.

Objective: Differentiate specific targets (competable) from non-specific background (non-competable).

Step-by-Step Methodology:
  • Lysate Preparation:

    • Harvest cells (e.g., HEK293T) and lyse in PBS (pH 7.4) with protease inhibitors.[4]

    • Critical: Do not use DTT or primary amine buffers (Tris) during the labeling step, as they can interfere with SuFEx chemistry. Use HEPES or PBS.

  • Competition (The Control):

    • Divide lysate into two aliquots.

    • Aliquot A (Vehicle): Treat with DMSO.

    • Aliquot B (Competitor): Treat with 20x excess of the non-clickable parent ligand or a known inhibitor for 30 min.

  • Probe Labeling:

    • Add Alkyne-tagged CHSF probe (e.g., 1-10 µM) to both aliquots.

    • Incubate for 1-4 hours at 37°C. (Note: CHSF requires longer incubation than acrylamides due to latency).

  • Click Chemistry:

    • Add reporter mix: Azide-Rhodamine (for Gel) or Azide-Biotin (for MS), TCEP (1 mM), TBTA ligand (100 µM), and CuSO4 (1 mM).

    • React for 1 hour at RT.

  • Readout:

    • Gel-Based: Run SDS-PAGE and scan for fluorescence.

    • MS-Based: Enrich biotinylated proteins on Streptavidin beads, digest with Trypsin, and analyze via LC-MS/MS.

Data Interpretation & Visualization

Diagram 2: Signal Transduction of Off-Target Analysis

How to classify proteins identified in the Mass Spec data.

DataInterpretation MS_Data LC-MS/MS Data (TMT/SILAC Ratios) HighRatio High Ratio (DMSO / Competitor > 5) MS_Data->HighRatio LowRatio Low Ratio (DMSO / Competitor ≈ 1) MS_Data->LowRatio Specific Specific Target (Ligand-Directed) HighRatio->Specific Known Target OffTarget_Specific Specific Off-Target (Homologous Pocket) HighRatio->OffTarget_Specific Unknown Protein Background Non-Specific Background (Stochastic SuFEx) LowRatio->Background Warhead Reactivity

Caption: Classification of MS hits based on competition ratios. High ratios indicate binding-driven labeling.

Interpreting the Results
  • True Targets: Proteins that disappear in the "Competitor" lane/channel. This proves the labeling is driven by the ligand binding to a specific pocket.

  • The "Sticky" Background: Proteins that remain labeled even with excess competitor. These represent residues that are hyper-nucleophilic and react with the CHSF warhead purely due to chemical collision.

    • Note: CHSF probes typically show lower background here compared to aryl-SFs due to their aliphatic stability.

  • Off-Target Toxicity: If you see "Specific Off-Targets" (competable bands that are NOT your target), these are the most dangerous. They imply your ligand binds to other proteins (e.g., kinases, chaperones) with high affinity.

References

  • Dong, Z., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells.[5] ChemBioChem. Available at: [Link]

  • Narayanam, M. K., et al. (2018). Evaluation of Off-Target Effects of Covalent Probes. Chemical Society Reviews. (General methodology reference for ABPP).
  • Jones, L., et al. (2024). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators.[6] RSC Medicinal Chemistry.[6] Available at: [Link]

  • Hester, K., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society.[7][8] Available at: [Link]

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

Sources

Safety Operating Guide

Cyclohexanesulfonyl Fluoride: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Cyclohexanesulfonyl fluoride (CAS: 7143-72-8) is a valuable reagent in SuFEx (Sulfur-Fluoride Exchange) click chemistry due to its unique balance of stability and reactivity. However, this stability presents a specific disposal challenge: unlike sulfonyl chlorides, which hydrolyze rapidly in moist air, sulfonyl fluorides are kinetically stable and require deliberate chemical intervention to neutralize.

Critical Hazard Alert: While less reactive than chlorides, this compound is a corrosive (Category 1B) and a potential hydrogen fluoride (HF) releaser upon decomposition or fire. Improper disposal in acidic waste streams can generate anhydrous HF gas, posing immediate life-threatening risks.

This guide outlines a self-validating disposal workflow designed to neutralize the electrophilic sulfur center and sequester fluoride ions before the waste leaves your fume hood.

Physico-Chemical Hazard Profile

PropertySpecificationOperational Implication
Physical State Liquid (Colorless to light yellow)High mobility; requires secondary containment trays.
Reactivity Electrophilic; SuFEx activeStable in water/air; requires basic conditions to hydrolyze.
Corrosivity Skin Corr.[1][2] 1BCauses severe skin burns and eye damage.
Decomposition Releases HF, SOxDo not mix with strong acids or oxidizers in waste.
Flash Point >110°C (Typical for class)Combustible but not highly flammable (Class IIIB).

Pre-Disposal Decision Matrix

Before initiating disposal, determine the state of the waste.[3] Bulk pure reagent requires different handling than dilute reaction mixtures.

DisposalDecision Start Waste Assessment IsPure Is the waste Pure/Bulk Reagent? Start->IsPure IsDilute Is it a Dilute Reaction Mixture? IsPure->IsDilute No Quench Must Perform Chemical Quench (See Section 4) IsPure->Quench Yes (>5mL) CheckpH Check pH Compatibility (Must be > pH 5) IsDilute->CheckpH Yes Segregate Segregate as Halogenated Solvent Quench->Segregate After Neutralization Label Label: 'Contains Sulfonyl Fluoride' 'Potential HF Releaser' Segregate->Label CheckpH->Segregate pH OK

Figure 1: Decision matrix for determining whether immediate quenching is required or if direct segregation is permissible.

Chemical Quenching & Neutralization Protocol

Objective: Convert the reactive sulfonyl fluoride into a benign sulfonate salt and precipitate the fluoride ion as insoluble Calcium Fluoride (


).

Safety Pre-requisites:

  • PPE: Neoprene or Nitrile gloves (double gloved), chemical splash goggles, face shield, lab coat.

  • Antidote: A tube of Calcium Gluconate gel must be uncapped and within arm's reach on the benchtop.

  • Ventilation: All operations must occur inside a functioning fume hood.

Step-by-Step Procedure

1. Hydrolysis (Breaking the S-F Bond) Sulfonyl fluorides are resistant to water alone. We use a nucleophilic base to drive hydrolysis.

  • Reagent: 2M Sodium Hydroxide (NaOH) in Methanol (1:1 v/v).

  • Action: Slowly add the cyclohexanesulfonyl fluoride to the stirring NaOH/MeOH solution.

    • Ratio: Use at least 5 molar equivalents of base to reagent.

    • Observation: The reaction is exothermic. Monitor temperature; do not let it boil.

    • Time: Stir for 2-4 hours. (SuFEx reagents are stable; give them time to break down).

2. Fluoride Sequestration (The Critical Step) Once hydrolyzed, the solution contains free Fluoride ions (


). We must bind these before disposal to prevent HF formation if the waste later encounters acid.
  • Reagent: Saturated Calcium Chloride (

    
    ) solution or Calcium Carbonate (
    
    
    
    ) powder.
  • Action: Add excess Calcium source to the hydrolyzed mixture.

  • Result: A fine white precipitate (

    
    ) will form.
    
    • Mechanism:[2][4][5][6][7]

      
      
      

3. Validation

  • Check pH.[8] It should remain basic (pH > 9).

  • Use a fluoride test strip (if available) to confirm free fluoride levels are low, or rely on the stoichiometric excess of Calcium.

QuenchingMechanism Reagent Cyclohexanesulfonyl Fluoride Base NaOH / MeOH (Nucleophilic Attack) Reagent->Base Hydrolysis Intermediate Sulfonate + NaF (Soluble F- ions) Base->Intermediate Calcium Add CaCl2 (Sequestration) Intermediate->Calcium FinalWaste Insoluble CaF2 + Sulfonate Salt Calcium->FinalWaste Precipitation

Figure 2: Chemical pathway for neutralizing sulfonyl fluoride hazards.

Waste Segregation & Labeling[7][9]

Once the material is quenched (or if disposing of dilute mixtures), follow strict segregation rules to prevent incompatible reactions in the waste drum.

Waste StreamAcceptable?Notes
Halogenated Organics YES Preferred stream. Ensure pH is neutral or basic.
Aqueous Basic YES If the quenched mixture is primarily water/alcohol.
Acidic Waste NO CRITICAL: Acid will protonate residual

to form HF gas.
Oxidizing Waste NO Risk of violent reaction with organic sulfonyl moiety.

Labeling Requirements: Standard hazardous waste labels must include:

  • Constituents: Cyclohexanesulfonyl fluoride (or "Sulfonyl Fluoride Quenched"), Methanol, Sodium Hydroxide.

  • Hazard Checkboxes: Corrosive, Toxic.

  • Special Note: Write "POTENTIAL HF SOURCE - KEEP BASIC" on the tag.

Emergency Response (Spills)[3][8][11][12]

Minor Spill (< 10 mL):

  • Evacuate the immediate area for 5 minutes to allow aerosols to settle.

  • Don PPE: Double gloves, goggles, respiratory protection (if outside hood).

  • Neutralize: Cover spill with Calcium Carbonate or Soda Ash (absorbs liquid and neutralizes potential HF).

  • Clean: Scoop solids into a plastic container. Wash area with soap and water.

Skin Exposure:

  • Irrigate: Rinse immediately with water for 5 minutes.

  • Treat: Apply Calcium Gluconate Gel continuously to the affected area.

  • Medical: Seek emergency medical attention immediately. HF burns can be delayed and systemic.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Cyclohexanesulfonyl fluoride. Merck KGaA.

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.